Technical Documentation Center

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine
  • CAS: 205061-56-9

Core Science & Biosynthesis

Foundational

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine (CAS 205061-56-9): A Technical Guide on Impurity Profiling and Analytical Control

Executive Summary In the landscape of modern pharmaceutical synthesis, the control of process-related impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. 1-Methyl-4-(piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, the control of process-related impurities is as critical as the synthesis of the Active Pharmaceutical Ingredient (API) itself. 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine (CAS: 205061-56-9) is a prime example of a compound that serves a dual role in the chemical industry: it is commercially available as a versatile secondary amine building block [1], but it is most prominently recognized in drug development as Olaparib Impurity 127 [2].

Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor used in targeted cancer therapy [3], relies heavily on piperazine derivatives during its synthesis. This whitepaper deconstructs the chemical identity, mechanistic origin, and analytical quantification strategies for CAS 205061-56-9, providing a self-validating framework for its control in pharmaceutical manufacturing.

Chemical Identity and Physicochemical Profiling

Structurally, 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is an asymmetric bis-piperazine urea derivative. It consists of an unsubstituted piperazine ring and an N-methylpiperazine ring bridged by a central carbonyl group. The presence of two basic secondary/tertiary amine nitrogens dictates its behavior in solution, making it highly polar and basic.

Quantitative Data Summary: Physicochemical Properties
PropertyValue / Description
IUPAC Name (4-methylpiperazin-1-yl)-(piperazin-1-yl)methanone
CAS Number 205061-56-9
Molecular Formula C₁₀H₂₀N₄O
Molecular Weight 212.30 g/mol
Monoisotopic Mass 212.1637 Da
Appearance White to off-white solid [4]
Solubility Soluble in Methanol, DMSO, and aqueous acidic solutions

Mechanistic Origin in API Synthesis (The Causality)

To effectively control an impurity, one must understand its genesis. In the synthesis of Olaparib [5], the final structural assembly often involves the formation of amide bonds utilizing coupling agents (e.g., carbonyldiimidazole[CDI], HBTU, or phosgene equivalents) alongside piperazine-based intermediates like N-(cyclopropylcarbonyl)piperazine.

Why does CAS 205061-56-9 form? The formation of this specific urea impurity is a classic example of cross-reactivity during nucleophilic acyl substitution. If the piperazine starting material contains trace amounts of N-methylpiperazine (a common degradation product or synthetic contaminant), the highly reactive coupling agent can act as a carbonyl bridge.

  • The coupling agent reacts with N-methylpiperazine to form a reactive acyl-imidazole or acyl-chloride intermediate.

  • Unreacted, free piperazine subsequently attacks this intermediate.

  • The elimination of the leaving group yields the stable urea linkage of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine.

Mechanism A N-Methylpiperazine (Precursor Impurity) B Coupling Agent (e.g., CDI/Phosgene) A->B Nucleophilic Attack C Piperazine (Residual Starting Material) B->C Reactive Intermediate D 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine (CAS: 205061-56-9) C->D Urea Linkage Formation

Logical pathway of urea impurity formation during API synthesis.

Analytical Detection and Quantification Methodology

To ensure compliance with ICH Q3A(R2) guidelines for impurities in new drug substances, a highly sensitive, orthogonal analytical technique is required. Because CAS 205061-56-9 lacks a strong chromophore (no extended conjugated pi-system), standard HPLC-UV is insufficient for trace-level quantification. Therefore, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the gold standard.

Experimental Protocol: UHPLC-MS Analysis

This protocol is designed as a self-validating system. The inclusion of system suitability testing (SST) ensures that any absence of the impurity peak is a true negative, rather than a failure of ionization or column resolution.

Step 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid ensures the basic piperazine nitrogens are fully protonated, drastically enhancing positive-mode electrospray ionization[ESI+] efficiency).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample & Standard Preparation

  • API Sample: Accurately weigh 10.0 mg of Olaparib API and dissolve in 10.0 mL of Methanol/Water (50:50 v/v) to yield a 1.0 mg/mL solution.

  • Reference Standard: Dissolve 1.0 mg of CAS 205061-56-9 reference standard in 10.0 mL of diluent. Serially dilute to create a 6-point calibration curve ranging from 0.05 µg/mL to 1.5 µg/mL (corresponding to 0.005% - 0.15% relative to the API).

Step 3: Chromatographic Separation (Gradient Elution) Utilize a sub-2-micron C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) maintained at 40°C. The C18 stationary phase prevents peak tailing of polar amines when used with an acidic mobile phase.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
6.00.41090
8.00.41090
8.10.4955
10.00.4955

Step 4: Mass Spectrometry Parameters

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Target Ion (SIM Mode): m/z 213.17 [M+H]⁺

Step 5: System Suitability and Execution Inject a blank, followed by the lowest concentration standard (Limit of Quantitation, LOQ). The signal-to-noise (S/N) ratio for the LOQ must be ≥ 10. Only upon passing this SST should the API samples be injected.

Workflow N1 1. Sample Preparation API Dissolution in MeOH/H2O N2 2. UHPLC Separation C18 Column, Gradient Elution N1->N2 N3 3. ESI-MS Detection Positive Mode, m/z 213.17 N2->N3 N4 4. Data Integration ICH Q3A Compliance Check N3->N4

Step-by-step LC-MS analytical workflow for impurity quantification.

Regulatory and Toxicological Implications

Under ICH Q3A(R2) guidelines, any unidentified impurity exceeding 0.10% or identified impurity exceeding 0.15% (or 1.0 mg per day intake) must be strictly qualified and controlled.

Furthermore, because 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine contains a secondary amine functional group, it falls under the purview of ICH M7 guidelines regarding mutagenic impurities. Secondary amines are known precursors to N-nitrosamines when exposed to nitrosating agents (e.g., sodium nitrite under acidic conditions). Therefore, controlling the baseline level of CAS 205061-56-9 is not merely a matter of API purity, but a critical risk-mitigation strategy to prevent downstream nitrosamine formation during drug product shelf-life.

References

  • QCS Standards. "Olaparib Impurity 127 | CAS 205061-56-9". QCS Reference Materials. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23725625, Olaparib". PubChem. URL: [Link]

Exploratory

Strategic Functionalization of the Piperazine Scaffold: A Technical Guide to Advanced Synthesis Pathways

Pharmacological Rationale and Scaffold Significance Piperazine—a six-membered heterocycle containing two opposing nitrogen atoms—is a privileged pharmacophore in modern drug discovery. Its unique conformational rigidity...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale and Scaffold Significance

Piperazine—a six-membered heterocycle containing two opposing nitrogen atoms—is a privileged pharmacophore in modern drug discovery. Its unique conformational rigidity and vectorization capabilities allow it to precisely modulate monoamine neurotransmitter pathways, making it indispensable in the design of anxiolytics, antidepressants, and antipsychotics[1]. A trivial change in the substitution pattern on the piperazine nucleus can cause a profound shift in receptor subtype selectivity, pharmacokinetic properties, and toxicological profiles[2].

G Piperazine Piperazine Pharmacophore Receptor 5-HT / DA Receptors Piperazine->Receptor Binding GProtein G-Protein Activation Receptor->GProtein Activation cAMP cAMP / PIP2 Modulation GProtein->cAMP Signal Transduction Effect Neuropharmacological Efficacy cAMP->Effect Downstream Response

Piperazine derivative modulation of monoamine neurotransmitter signaling.

Mechanistic Foundations of Piperazine Functionalization

As an application scientist, the primary challenge in piperazine synthesis is controlling the differential reactivity of its two secondary amines. While symmetrical N,N'-disubstitution is straightforward, selective N-monosubstitution requires either orthogonal protecting group strategies (e.g., mono-Boc protection) or kinetically controlled coupling to prevent over-alkylation[3]. The following protocols detail the causal logic and self-validating workflows for the two most critical functionalization pathways: Reductive Amination and Buchwald-Hartwig Cross-Coupling.

Core Synthetic Methodologies & Self-Validating Protocols

Regioselective N-Alkylation via Reductive Amination

Reductive amination is a highly versatile method for synthesizing N-alkylated piperazines.

Causality of Experimental Choices: We specifically select sodium triacetoxyborohydride (NaBH(OAc)₃) over traditional sodium borohydride. The electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the hydride. This ensures the reagent selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the starting carbonyl compound[4].

Self-Validating Protocol: Reductive Amination

  • Imine Formation: In an oven-dried flask under argon, dissolve the mono-protected piperazine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at 25 °C for 1 hour.

  • Acidic Activation: Add glacial acetic acid (1.0 equiv). Causality: The mild acid catalyzes the dehydration of the transient carbinolamine into the reactive iminium ion.

  • Controlled Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv) over 15 minutes to manage the mild exotherm.

  • In-Process Validation (IPC): At t=2 hours, withdraw a 10 µL aliquot. Quench in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. Validation metric: The reaction is deemed complete when the starting aldehyde mass is depleted, and the product [M+H]⁺ signal dominates the chromatogram.

  • Workup: Quench with 1N NaOH to neutralize the acid and hydrolyze boron complexes. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Direct N-arylation of piperazines with unactivated aryl halides cannot be achieved via standard SₙAr reactions. The palladium-catalyzed Buchwald-Hartwig amination is the definitive solution[5].

Causality of Experimental Choices: We utilize a catalytic system comprising Pd₂(dba)₃ and DavePhos. The electron-rich nature of the DavePhos ligand accelerates the oxidative addition of the aryl halide to the Pd(0) center, while its immense steric bulk forces the final reductive elimination step, expelling the N-aryl piperazine product[6]. Sodium tert-butoxide (t-BuONa) is chosen as it provides the exact pKa required to deprotonate the Pd-coordinated amine without degrading the substrate[7].

Workflow Start Aryl Halide + Piperazine Cat Pd Catalyst + Ligand (e.g., DavePhos) Start->Cat Base Base Addition (t-BuONa) Cat->Base Heat Thermal Activation (80-100°C) Base->Heat IPC In-Process Control (LC-MS / TLC) Heat->IPC IPC->Heat Incomplete Purify Workup & Purification IPC->Purify Complete

Self-validating workflow for Pd-catalyzed Buchwald-Hartwig amination.

Self-Validating Protocol: Buchwald-Hartwig Amination

  • Catalyst Pre-activation: In a Schlenk tube, combine the aryl bromide (1.0 equiv), 1-Boc-piperazine (1.2 equiv), Pd₂(dba)₃ (2 mol%), and DavePhos (4 mol%).

  • Degassing & Base Addition: Add t-BuONa (1.4 equiv). Crucial Step: Subject the vessel to three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the deactivation of the Pd(0) catalyst.

  • Thermal Activation: Inject anhydrous, degassed toluene (0.1 M). Seal the tube and heat to 100 °C for 8-12 hours.

  • In-Process Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). Validation metric: The complete disappearance of the UV-active aryl bromide spot and the emergence of a lower Rf fluorescent spot. Confirm the exact isotopic mass via HRMS (ESI).

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Purify via flash column chromatography.

Quantitative Reaction Optimization Data

To provide a clear comparative baseline for process chemists, the following table summarizes the quantitative optimization data for N-arylation, demonstrating how catalyst and base selection dictate reaction efficiency.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Application Note
Pd₂(dba)₃ DavePhost-BuONaToluene10085–92Optimal for unhindered aryl bromides; rapid oxidative addition.
Pd(OAc)₂ BINAPCs₂CO₃1,4-Dioxane11065–70Preferred for base-sensitive substrates; lower conversion rate.
CuI L-ProlineK₂CO₃DMSO9045–55Ullmann-type condensation; economical but requires harsher conditions.

Conclusion

The synthesis of novel piperazine derivatives requires a rigorous, mechanistic approach to scaffold functionalization. By employing self-validating protocols in reductive amination and Buchwald-Hartwig cross-coupling, researchers can predictably generate high-purity libraries of piperazine analogs, accelerating the discovery of next-generation neuropharmacological and antimicrobial agents.

References

  • Source: ijrrjournal.
  • Source: benthamdirect.
  • Source: nih.
  • Title: Application Note: A Robust Reductive Amination Protocol for the Synthesis of 1-(2-Aminoethyl)
  • Title: Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)
  • Source: nih.
  • Source: benchchem.

Sources

Foundational

Physicochemical Profiling of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine: Solubility, Stability, and Formulation Strategies

Executive Summary In modern drug discovery, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound is often as critical as optimizing its target affinity. 1-Methyl-4-(piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound is often as critical as optimizing its target affinity. 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine (CAS: 205061-56-9) is a highly specialized bis-piperazine urea derivative frequently utilized as a tertiary pharmacophore or a hydrophilic linker. By appending this moiety to lipophilic scaffolds, drug developers can dramatically enhance aqueous solubility and metabolic stability without introducing the liability of rapid hydrolytic cleavage often associated with ester or simple amide linkers .

This technical whitepaper provides an in-depth analysis of the solubility dynamics, intrinsic stability, and degradation pathways of this compound, supported by field-proven, self-validating experimental protocols.

Structural Profiling & Physicochemical Properties

The molecular architecture of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine consists of two piperazine rings connected via a central carbonyl group, forming a urea linkage.

  • Ring A (N-Methylpiperazine): Contains a tertiary amine, offering moderate basicity and serving as a site for potential N-oxidation.

  • Ring B (Unsubstituted Piperazine): Contains a secondary amine, acting as a strong hydrogen bond donor and a highly basic center.

  • Urea Linkage: The two nitrogen atoms directly adjacent to the carbonyl group are non-basic. Their lone electron pairs are delocalized into the carbonyl π -system via resonance, rendering the urea core neutral and highly stable.

Quantitative Physicochemical Data
PropertyValue / DescriptorMechanistic Implication
Chemical Formula C10H20N4OSmall, highly polar fragment.
Molecular Weight 212.29 g/mol Low molecular weight allows for integration into larger APIs without violating Lipinski's Rule of 5.
CAS Number 205061-56-9Standard registry identifier.
Predicted pKa1 (Sec-Amine) ~8.8 - 9.2Ensures protonation (cationic state) at physiological pH (7.4) .
Predicted pKa2 (Tert-Amine) ~7.5 - 8.0Enables di-protonation in acidic environments (e.g., gastric fluid).
H-Bond Donors / Acceptors 1 / 3High capacity for water solvation network integration.
Calculated LogP -1.5 to -0.5Highly hydrophilic; poor passive membrane permeability on its own, but excellent as a solubilizing tag .

Aqueous Solubility Dynamics

The exceptional aqueous solubility of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is driven by its pH-dependent ionization profile. The piperazine core typically exhibits two distinct pKa values . However, the electron-withdrawing nature of the central urea carbonyl slightly depresses the basicity of the distal amines compared to unsubstituted piperazine.

At physiological pH (7.4), the secondary amine is predominantly protonated, forming a mono-cationic species that readily interacts with water dipoles. As the pH drops below 6.0 (e.g., in the stomach or within acidic tumor microenvironments), the tertiary N-methyl amine also becomes protonated, yielding a highly soluble di-cationic species. This dynamic makes the fragment an ideal candidate for formulating orally bioavailable salts (e.g., hydrochloride or mesylate salts).

Ionization A Free Base (pH > 10) Unprotonated B Mono-cation (pH ~ 7.4) Protonated Sec-Amine A->B pKa1 ~ 8.8 (+H+) C Di-cation (pH < 5.0) Fully Protonated B->C pKa2 ~ 7.5 (+H+)

Figure 1: pH-dependent ionization states of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine.

Chemical Stability & Degradation Pathways

Understanding the intrinsic stability of this fragment is paramount to preventing late-stage formulation failures.

Hydrolytic Stability

Unlike ester or standard amide linkages, which are susceptible to enzymatic cleavage by esterases and amidases, the urea linkage is exceptionally robust . The resonance stabilization provided by the two adjacent nitrogen atoms donating electron density into the carbonyl carbon creates a high activation energy barrier for nucleophilic attack by water. Consequently, the molecule exhibits near-total stability across a broad pH range (pH 2 to 10) at ambient temperatures.

Oxidative Susceptibility

The primary vulnerability of the molecule lies in its electron-rich aliphatic amines. Under oxidative stress (e.g., exposure to peroxides during excipient compatibility testing, or cytochrome P450 metabolism in vivo), the tertiary N-methyl amine is highly susceptible to forming an N-oxide degradant .

Nitrosamine Formation Risk (Regulatory Critical)

Recent regulatory scrutiny by the FDA and EMA has highlighted the risk of nitrosamine impurities in pharmaceuticals. The secondary amine on the unsubstituted piperazine ring is a prime candidate for nitrosation. In the presence of trace nitrites (often found in common excipients) and acidic conditions, it can rapidly form N-nitroso-1-methyl-4-(piperazin-1-ylcarbonyl)piperazine . Formulators must proactively screen excipients for nitrite levels and consider adding nitrosamine scavengers (e.g., ascorbic acid) to the final drug product.

Experimental Methodologies

To rigorously characterize this compound, the following self-validating protocols are recommended. These methods are designed to ensure data integrity through built-in controls and orthogonal verification.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask LC-UV)

Rationale: Kinetic solvent-shift methods often overestimate solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium between the solid API and the solution.

  • Preparation: Add an excess of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine solid (approx. 50 mg) to three separate glass vials.

  • Buffer Addition: Add 1.0 mL of the following standardized buffers to the respective vials:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate Buffered Saline (pH 7.4)

  • Equilibration: Seal vials and agitate at 300 RPM in a thermostatic shaker at 37.0 ± 0.5 °C for 24 hours. Self-validation step: Visually confirm the presence of undissolved solid at 24h to guarantee saturation.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting at 210 nm due to the lack of strong chromophores, or using an ELSD/CAD detector) against a 5-point calibration curve.

Protocol 2: Stability-Indicating Forced Degradation Assay

Rationale: Forced degradation reveals the intrinsic stability limits of the molecule and validates that the analytical method can baseline-resolve the parent compound from its degradants.

  • Sample Prep: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water.

  • Hydrolytic Stress: Mix 500 µL of stock with 500 µL of 0.1 N HCl (Acid) and 0.1 N NaOH (Base) in separate sealed vials. Incubate at 60 °C for 7 days. Quench with equimolar base/acid before analysis.

  • Oxidative Stress: Mix 500 µL of stock with 500 µL of 3% H2​O2​ . Incubate at 25 °C for 24 hours in the dark.

  • Analysis: Inject 5 µL of each stressed sample into an LC-MS/MS system (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile). Monitor for the disappearance of the parent mass ( [M+H]+=213.1 ) and the appearance of the N-oxide ( [M+H]+=229.1 ).

StabilityWorkflow cluster_stress Accelerated Stress Conditions Prep Sample Preparation (1 mg/mL in Aqueous Buffer) Hydro Hydrolytic Stress (0.1N HCl / 0.1N NaOH, 60°C) Prep->Hydro Oxid Oxidative Stress (3% H2O2, 25°C) Prep->Oxid Photo Photolytic Stress (UV/Vis Light, ICH Q1B) Prep->Photo Analysis LC-MS/MS Analysis (Degradant Profiling & Mass ID) Hydro->Analysis Oxid->Analysis Photo->Analysis

Figure 2: Self-validating forced degradation workflow for stability assessment.

Formulation & Drug Development Applications

For drug development professionals, 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is more than just a chemical reagent; it is a strategic formulation tool. When a lead compound suffers from "brick-dust" properties (high melting point, extreme lipophilicity, and poor aqueous solubility), medicinal chemists can graft this bis-piperazine urea motif onto a solvent-exposed region of the target molecule.

Because the urea linkage is metabolically inert, it acts as a permanent "solubility tag" that survives first-pass metabolism, unlike ester-linked prodrugs which are rapidly cleaved in the plasma. Furthermore, the dual basic centers allow for the generation of multiple salt forms, providing formulators with a wide design space to optimize dissolution rates and solid-state stability for oral solid dosage forms.

References

  • Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. National Library of Medicine (PMC). Available at:[Link] [1]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications - Journal of Chemical & Engineering Data. Available at:[Link] [2]

  • Piperazine - Compound Summary. PubChem, National Institutes of Health (NIH). Available at:[Link] [4]

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC-UV Method Development for the Quantification of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application Area: Pharmaceutical Analysis, Method Development, Quality Control Introduction & Analytical Challenges The compound 1-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application Area: Pharmaceutical Analysis, Method Development, Quality Control

Introduction & Analytical Challenges

The compound 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine (CAS: 205061-56-9) is a highly polar, basic bis-piperazine derivative. In pharmaceutical development, piperazine-derived compounds are frequently utilized as active pharmaceutical ingredients (APIs), linkers, or anthelmintic agents. However, analyzing this specific molecule via high-performance liquid chromatography (HPLC) presents three distinct challenges:

  • Extreme Polarity: The presence of multiple nitrogen atoms prevents adequate retention on traditional reversed-phase (RPLC) C18 columns, often causing the analyte to elute in the void volume.

  • Basic Amine Sites: The terminal secondary and tertiary amines (pKa ~8.5–9.5) remain positively charged under standard acidic conditions, leading to severe peak tailing due to secondary ion-exchange interactions with residual surface silanols[1].

  • Lack of a Strong Chromophore: The molecule lacks an extended conjugated π -system. UV absorption relies entirely on the urea-like carbonyl group, necessitating detection at low wavelengths (~210 nm) where mobile phase background noise is notoriously high.

To establish a self-validating, robust analytical system, this protocol abandons traditional RPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) .

Method Development Rationale: The Causality of Chromatographic Choices

As analytical scientists, we must design methods where every parameter is deliberately chosen to control the physical chemistry of the separation.

Mode Selection: The HILIC Advantage

HILIC is the premier technique for highly polar, basic compounds[2]. Unlike RPLC, HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). This promotes the formation of a stagnant, water-enriched layer on the silica surface. The protonated 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine partitions dynamically between the bulk organic mobile phase and this aqueous layer, yielding excellent retention and symmetrical peak shapes[3].

Stationary Phase: Zwitterionic Chemistry

A zwitterionic HILIC column (e.g., sulfobetaine-bonded silica) was selected over bare silica. The 1:1 ratio of positively charged quaternary ammonium and negatively charged sulfonic acid groups results in a net-zero surface charge[4]. This dampens aggressive electrostatic interactions that typically cause irreversible adsorption of basic piperazines, while still allowing weak, reversible ion-exchange to enhance selectivity[5].

Mobile Phase & UV Optimization

In HILIC, water is the strong eluting solvent. An isocratic blend of 80% Acetonitrile and 20% aqueous buffer provides the optimal partitioning environment.

  • Buffer Choice: 10 mM Ammonium Formate is utilized. Ammonium formate provides sufficient ionic strength to stabilize the water-enriched layer and mask any residual silanols[1].

  • pH Control: The buffer is adjusted to pH 3.0. This ensures both basic nitrogens on the piperazine rings are fully protonated, locking the analyte into a single ionization state for reproducible retention.

  • Detector Compatibility: Formate has a significantly lower UV cutoff (<210 nm) compared to acetate. Because our analyte relies on the urea carbonyl for absorption, detection at 210 nm is mandatory. Ammonium formate ensures a stable, low-noise baseline at this critical wavelength[5].

Visualizations of the Analytical System

Workflow A Analyte Profiling Polar, Basic, UV~210nm B Mode Selection HILIC vs. RP-HPLC A->B C Stationary Phase Zwitterionic HILIC B->C D Mobile Phase Optimization MeCN / NH4Formate (pH 3.0) C->D E Method Validation ICH Q2(R1) Guidelines D->E

Fig 1. Step-by-step HPLC-UV method development workflow for polar basic amines.

Mechanism Analyte Protonated Bis-Piperazine (Analyte) WaterLayer Water-Enriched Layer (Partitioning) Analyte->WaterLayer Primary Retention Silanol Zwitterionic Surface (Electrostatic) Analyte->Silanol Secondary Ion-Exchange Carbonyl Stationary Phase (Hydrogen Bonding) Analyte->Carbonyl Weak H-Bonding

Fig 2. Multimodal HILIC retention mechanism for 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (LC-MS or HPLC Grade).

  • Ultrapure Water (18.2 MΩ·cm).

  • Ammonium Formate (LC-MS Grade).

  • Formic Acid (98-100%, for pH adjustment).

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Formate, pH 3.0): Dissolve 0.63 g of ammonium formate in 1000 mL of ultrapure water. Add formic acid dropwise while monitoring with a calibrated pH meter until the pH reaches 3.0 ± 0.05. Filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B: 100% Acetonitrile.

Sample Preparation & The "Diluent Effect"

Field-Proven Insight: A critical failure point in HILIC is the sample diluent. Injecting a highly aqueous sample disrupts the stationary phase's water layer, causing peak splitting and breakthrough[1].

  • Procedure: Dissolve the analyte standard in a minimal amount of water, then dilute to the final concentration using 80% Acetonitrile / 20% Water . The sample diluent must closely match the initial mobile phase conditions.

Chromatographic Conditions

Table 1: Final Optimized HPLC-UV Parameters

ParameterSpecification
Column Zwitterionic HILIC (e.g., ZIC-HILIC), 150 mm × 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (20% A : 80% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL
Equilibration Time Minimum 20 Column Volumes (CV) prior to first injection

Method Validation Summary

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines. The table below summarizes the expected performance metrics for this self-validating system.

Table 2: System Suitability and Validation Metrics

Validation ParameterAcceptance CriteriaExpected Performance
System Suitability (Tailing) Tf​≤1.5 ~1.15 (Excellent symmetry due to HILIC)
Theoretical Plates (N) N≥5000 > 8500
Linearity Range R2≥0.999 1.0 – 100 µg/mL ( R2>0.9995 )
Limit of Quantitation (LOQ) S/N≥10 0.5 µg/mL
Intra-day Precision %RSD ≤2.0% (n=6)< 1.0%
Accuracy (Recovery) 98.0% – 102.0%99.5% ± 0.8%

Sources

Application

Application Note: 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine in Advanced Organic Synthesis and API Profiling

Target Audience: Researchers, Medicinal Chemists, and API Analytical Scientists Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Structural Rationale In modern medicinal chemistry, the in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and API Analytical Scientists Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Structural Rationale

In modern medicinal chemistry, the incorporation of specific terminal appendages is a deliberate design choice aimed at solving complex pharmacokinetic (PK) and pharmacodynamic (PD) hurdles. 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine (CAS: 205061-56-9) is a highly versatile bis-piperazine urea derivative. It serves a dual role in the pharmaceutical industry: as a high-value building block for rigidifying and solubilizing lipophilic pharmacophores [1], and as a critical analytical standard—formally recognized as Olaparib Impurity 127 —in the quality control of poly (ADP-ribose) polymerase (PARP) inhibitors [2].

As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific moiety:

  • The N-Methyl Cap: Prevents unwanted secondary cross-linking reactions during synthesis and provides a highly basic tertiary amine (pKa ~8.5) that ensures protonation at physiological pH, drastically improving aqueous solubility.

  • The Urea Core: Unlike amide or ester linkages, the urea core is highly resistant to enzymatic cleavage (e.g., amidases), ensuring excellent metabolic stability in vivo. Furthermore, it restricts the conformational flexibility of the molecule, projecting the solubilizing group outward into the solvent-exposed region without incurring a high entropic penalty upon target binding [1].

  • The Secondary Amine: Provides a single, orthogonal reactive site for late-stage functionalization via Buchwald-Hartwig cross-coupling, SNAr, or reductive amination.

Physicochemical Profiling

Understanding the fundamental properties of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is essential for optimizing reaction conditions and chromatographic methods. The quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine

PropertyValue / Description
Chemical Formula C₁₀H₂₀N₄O
Molecular Weight 212.29 g/mol
CAS Registry Number 205061-56-9
Appearance Off-white to pale yellow solid/oil
Predicted pKa (Basic) ~8.5 (N-methylpiperazine), ~7.2 (Urea-adjacent nitrogens)
Hydrogen Bond Donors 1 (Secondary amine)
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, tertiary amines)
Topological Polar Surface Area 35.6 Ų

Application 1: Pharmacophore Extension and Solubilization

Many potent kinase inhibitors and targeted degraders (PROTACs) suffer from high lipophilicity, leading to poor oral bioavailability. By covalently attaching 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine to the solvent-exposed region of a pharmacophore, chemists can drastically improve the molecule's PK profile without disrupting the critical hydrogen-bonding network within the target's binding pocket (e.g., the kinase hinge region).

G Hinge Kinase Hinge Region (Hydrophobic) Core Pharmacophore Core (e.g., Pyrimidine) Hinge->Core Hydrogen Bonding Urea Urea Linkage (Rigid Vector) Core->Urea Covalent Bond Solubilizer N-Methylpiperazine (Solvent Exposed) Urea->Solubilizer Vector Extension

Structural rationale for utilizing a bis-piperazine urea as a solvent-exposed solubilizing group.

Protocol 1: Buchwald-Hartwig Cross-Coupling to Aryl Halides

This self-validating protocol utilizes palladium catalysis to attach the secondary amine of the bis-piperazine urea to a halogenated pharmacophore core.

Reagents & Materials:

  • Aryl Halide (Pharmacophore core): 1.0 equiv.

  • 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine: 1.2 equiv.

  • Pd₂(dba)₃ (Catalyst): 0.05 equiv.

  • RuPhos or BINAP (Ligand): 0.10 equiv.

  • Sodium tert-butoxide (NaOtBu): 2.0 equiv.

  • Anhydrous Toluene or 1,4-Dioxane (0.1 M).

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge the flask with ultra-high purity Argon for 15 minutes.

  • Reagent Loading: Add the aryl halide, Pd₂(dba)₃, ligand, and NaOtBu to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the mixture. Stir at room temperature for 5 minutes until a uniform suspension forms.

  • Amine Addition: Inject 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 95 °C under an Argon atmosphere. Monitor the reaction via LC-MS. Complete conversion is typically observed within 8–12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% Triethylamine (TEA) to prevent streaking of the basic amine.

Application 2: API Quality Control – Olaparib Impurity 127

In the synthesis of the blockbuster PARP inhibitor Olaparib, the construction of the core involves complex piperazine and carbonyl chemistries. Side reactions involving excess piperazine derivatives and carbonyl donors (e.g., phosgene equivalents or carbonyldiimidazole) can yield 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine as a byproduct[3]. Regulatory agencies (FDA/EMA) require strict monitoring of this specific byproduct, designated as Impurity 127 , to ensure the safety and purity of the final Active Pharmaceutical Ingredient (API) [2].

G Sample Olaparib API Batch (Sample Prep) LC UHPLC Separation (C18 Column, Gradient) Sample->LC 2 µL Injection MS ESI-MS/MS Detection (MRM Mode) LC->MS Eluent Data Data Analysis (Quantification < 0.10%) MS->Data Ion Chromatogram

LC-MS/MS analytical workflow for the quantification of Olaparib Impurity 127 in API batches.

Protocol 2: LC-MS/MS Quantification of Impurity 127

This highly sensitive protocol is designed to detect Impurity 127 at parts-per-million (ppm) levels within an Olaparib API matrix.

Chromatographic & MS Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0–1 min) → 95% B (1–5 min) → 95% B (5–6 min) → 5% B (6–7 min).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Mass: [M+H]⁺ = 213.1 m/z.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a primary stock solution of CAS 205061-56-9 reference standard at 1.0 mg/mL in Methanol. Dilute serially with 50:50 Water:Acetonitrile to create a calibration curve ranging from 1 ng/mL to 100 ng/mL.

  • Sample Preparation: Accurately weigh 10.0 mg of the Olaparib API batch. Dissolve completely in 10.0 mL of 50:50 Water:Acetonitrile (Final API concentration: 1.0 mg/mL). Vortex for 2 minutes and sonicate for 5 minutes.

  • Filtration: Filter the API sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Injection & Acquisition: Inject 2.0 µL of the sample into the LC-MS/MS system. Monitor the specific Multiple Reaction Monitoring (MRM) transition for Impurity 127 (e.g., 213.1 → 113.1 m/z).

  • Data Analysis: Integrate the peak area corresponding to Impurity 127. Calculate the concentration using the linear regression equation from the calibration curve. Ensure the impurity level falls below the ICH Q3A regulatory threshold (typically < 0.10% or 1000 ppm).

References

  • Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Olaparib Impurity 127 (CAS 205061-56-9) Reference Standard Source: QCS Standards URL:[Link]

Method

Application Note: Quantitative Analysis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine in Biological Matrices using LC-MS/MS

Abstract This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-Methyl-4-(piperazin-1-ylcarbonyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine in biological matrices such as human plasma. The protocol outlines a straightforward protein precipitation extraction procedure and provides optimized chromatographic and mass spectrometric conditions. This method is designed for researchers, scientists, and drug development professionals requiring reliable bioanalysis for pharmacokinetic, toxicokinetic, or bioequivalence studies. All validation parameters are in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8]

Introduction

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is a synthetic compound featuring a disubstituted piperazine core. Piperazine derivatives are prevalent in medicinal chemistry, serving as scaffolds for a wide range of therapeutic agents due to their favorable pharmacokinetic properties and ability to interact with various biological targets.[9][10] Accurate quantification of such compounds in biological matrices is a critical component of drug development, providing essential data for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range.[11][12] This application note details a complete workflow, from sample preparation to data analysis, for the reliable quantification of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine, ensuring data integrity for regulatory submissions. The validation framework is built upon the International Council for Harmonisation (ICH) M10 guidelines, which provide a harmonized approach to bioanalytical method validation, ensuring global acceptance of study data.[3][4][5][6][7][8]

Experimental

Materials and Reagents
  • Analyte: 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine reference standard (>98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine-d8) is highly recommended. If unavailable, a structurally similar compound with close chromatographic retention and ionization properties can be used.

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant), sourced from certified vendors.

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge (capable of 4000 x g and refrigeration)

    • Pipettes (calibrated)

    • 96-well deep-well plates or microtubes

    • HPLC or UHPLC system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine and the internal standard into separate 5 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike into the biological matrix to create calibration standards and quality control samples.

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11]

  • Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well deep-well plate or microtubes.

  • Add 200 µL of the IS working solution (50 ng/mL in acetonitrile) to each well. The addition of a cold organic solvent aids in efficient protein crashing.[13]

  • Vortex mix for 2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Method

The following is a representative method and may require optimization for specific instrumentation.[12]

Table 1: Chromatographic Conditions

ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas (CAD) Medium
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the analyte and IS. A hypothetical transition for the analyte could be m/z 213.2 -> 113.1, and for the IS (d8) m/z 221.2 -> 121.1.

Bioanalytical Method Validation

A full validation should be performed to demonstrate that the method is suitable for its intended purpose, adhering to the FDA Bioanalytical Method Validation Guidance and ICH M10.[1][2][3][5][14]

Validation Parameters
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4] Assessed by analyzing blank matrix from at least six different sources.

  • Calibration Curve: A calibration curve should be prepared with a blank sample (matrix sample processed without IS), a zero sample (matrix sample processed with IS), and at least six non-zero concentration levels. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Assessed by analyzing replicate Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Recovery: The extraction efficiency of the analytical method. It is determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the analyte response in post-extraction spiked samples to the response in a neat solution.

  • Stability: The stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 3: Example Acceptance Criteria for Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
LLOQ1.0≤ 20%≤ 20%± 20%± 20%
Low3.0≤ 15%≤ 15%± 15%± 15%
Mid50≤ 15%≤ 15%± 15%± 15%
High150≤ 15%≤ 15%± 15%± 15%

Workflow Visualization

The overall analytical process is depicted in the following workflow diagram.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Acetonitrile with Internal Standard Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge (4000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UHPLC System Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Integration Peak Integration Detection->Integration Regression Calibration Curve (1/x² Weighted Regression) Integration->Regression Quantification Calculate Concentration Regression->Quantification Report Generate Report Quantification->Report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N'-Disubstituted Piperazines

Welcome to the Advanced Synthesis Support Portal. This guide is designed for medicinal chemists and drug development professionals facing challenges in the synthesis of unsymmetrical N,N'-disubstituted piperazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for medicinal chemists and drug development professionals facing challenges in the synthesis of unsymmetrical N,N'-disubstituted piperazines. Below, you will find causality-driven troubleshooting guides, field-validated protocols, and strategic workflows to overcome common bottlenecks such as over-alkylation, poor regioselectivity, and stalled cross-coupling reactions.

Overcoming Symmetrical Bias: Mono-Alkylation & Protection Strategies

Q: Why does direct alkylation of piperazine with one equivalent of an alkyl halide inevitably lead to a complex mixture of unreacted starting material, mono-alkylated, and di-alkylated products?

A: The failure of stoichiometric direct alkylation is rooted in the electronic and steric properties of the piperazine ring. When the first alkyl group is installed, it donates electron density via inductive effects. This maintains or even increases the nucleophilicity of the newly formed tertiary amine (leading to quaternization) or the remaining secondary amine[1]. Because the activation energy for the second alkylation is lower than or equal to the first, statistical mixtures are unavoidable.

The Solution: To synthesize unsymmetrical N,N'-disubstituted piperazines, you must break the symmetry using a "Protection-Functionalization-Deprotection" strategy. Using di-tert-butyl dicarbonate (Boc₂O) under strictly controlled stoichiometry and temperature allows for the selective isolation of mono-Boc-piperazine[2].

G Piperazine Piperazine (Starting Material) MonoBoc Mono-Boc Protection (Boc2O, 1 equiv) Piperazine->MonoBoc Control Stoichiometry Sub1 1st N-Substitution (e.g., Reductive Amination) MonoBoc->Sub1 R1 Addition Deprotect Boc Deprotection (TFA or HCl) Sub1->Deprotect Acidic Cleavage Sub2 2nd N-Substitution (e.g., Buchwald-Hartwig) Deprotect->Sub2 Free Amine Recovery Product Unsymmetrical N,N'- Disubstituted Piperazine Sub2->Product R2 Addition

Workflow for unsymmetrical N,N'-disubstituted piperazine synthesis.

Validated Protocol: Synthesis of Mono-Boc-Piperazine

Self-Validating Principle: By using a massive excess of piperazine, the probability of Boc₂O encountering an already-protected molecule is statistically minimized.

  • Setup: Dissolve piperazine (5.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and methanol.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Dissolve Boc₂O (1.0 equiv) in DCM and add it dropwise over 2 hours via a syringe pump.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Dissolve the residue in water and filter off any insoluble di-Boc-piperazine. Extract the aqueous layer extensively with DCM. The unreacted piperazine remains in the aqueous phase, while the mono-Boc product partitions into the organic phase.

C-N Bond Formation: Troubleshooting Buchwald-Hartwig N-Arylation

Q: I am attempting to couple a mono-protected piperazine with an electron-rich, sterically hindered aryl chloride. The reaction stalls at 10% conversion. What is the mechanistic failure, and how do I fix it?

A: The reaction is likely failing at two points in the catalytic cycle. First, electron-rich aryl chlorides have a high energy barrier for the oxidative addition step. Second, piperazine is a bulky secondary amine; its coordination to the palladium center creates severe steric crowding, which inhibits the final reductive elimination step.

The Solution: You must transition from first-generation catalysts (like Pd₂(dba)₃/BINAP) to modern precatalysts paired with highly engineered biarylphosphine ligands[3]. Ligands like RuPhos or XPhos possess an electron-rich phosphine that accelerates oxidative addition, while their bulky biaryl framework physically crowds the palladium center, forcing the sterically hindered piperazine product out via rapid reductive elimination.

G Start Issue: N-Arylation Reaction Stalls CheckSM Analyze Aryl Halide Steric & Electronic Profile Start->CheckSM StericYes Electron-Rich or Sterically Hindered CheckSM->StericYes High Activation Energy StericNo Electron-Deficient Unhindered CheckSM->StericNo Standard Reactivity Action1 Use Pd G3/G4 Precatalyst + RuPhos/XPhos StericYes->Action1 Force Reductive Elimination CheckBase Evaluate Base Solubility & Strength StericNo->CheckBase Check Additives Action2 Ensure Anhydrous Toluene Use NaOtBu CheckBase->Action2 Optimize Conditions

Troubleshooting logic tree for Buchwald-Hartwig N-arylation of piperazines.

Data Presentation: Reaction Condition Matrix for N-Arylation

Use the following table to match your substrate with the optimal catalytic system[3]:

Substrate ClassRecommended Catalyst & LigandPreferred BaseSolventMechanistic Rationale
Unhindered Aryl Bromides Pd₂(dba)₃ / BINAPCs₂CO₃ or NaOtBuTolueneStandard oxidative addition; BINAP provides sufficient bite angle for reductive elimination.
Electron-Rich/Hindered Aryl Chlorides Pd G3/G4 Precatalyst / RuPhos or XPhosNaOtBu or LiHMDSToluene or DioxaneBulky, electron-rich ligands accelerate oxidative addition and force reductive elimination.
Base-Sensitive Substrates (e.g., esters)Pd(OAc)₂ / BrettPhosCs₂CO₃ or K₃PO₄DioxaneWeaker bases prevent saponification; BrettPhos is highly active for secondary amine C-N coupling.
Validated Protocol: Challenging Buchwald-Hartwig Amination
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the Pd G3 precatalyst (2 mol%), RuPhos (4 mol%), NaOtBu (1.5 equiv), and the mono-substituted piperazine (1.2 equiv)[3].

  • Inert Atmosphere: Seal the vial with a septum and purge with argon for 5 minutes. Oxygen will rapidly oxidize the electron-rich phosphine ligand, killing the catalyst.

  • Solvent & Substrate: Add anhydrous toluene via syringe, followed by the aryl chloride (1.0 equiv).

  • Execution: Place the vial in a preheated oil bath at 100 °C. Monitor via LC-MS until the aryl halide is consumed (typically 4-12 hours).

Aliphatic Functionalization: Reductive Amination vs. Direct Alkylation

Q: When installing an aliphatic group on the second nitrogen of my mono-substituted piperazine, should I use direct alkylation with an alkyl halide or reductive amination?

A: Reductive amination is vastly superior for aliphatic N-substitution. Direct alkylation risks over-alkylation (quaternization) because the resulting tertiary amine is highly nucleophilic. Reductive amination avoids this entirely. The secondary amine of the piperazine reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is rapidly reduced by a hydride source (e.g., NaBH(OAc)₃ or via silyl ester intermediates[4]) directly to the tertiary amine. Because the reaction requires the formation of an iminium ion, the resulting tertiary amine cannot react further, ensuring strict mono-substitution at that specific nitrogen site.

Validated Protocol: Sequential Reductive Amination
  • Iminium Formation: To a round-bottom flask, add the mono-substituted piperazine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions.

  • Self-Validation Check: Monitor the reaction by LC-MS. You should observe the transient mass of the iminium intermediate disappear, replaced entirely by the mass of the N,N'-disubstituted product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with DCM, dry over Na₂SO₄, and concentrate.

References
  • Application Notes and Protocols for N-arylation of Piperazine-2-thione - Benchchem URL
  • Silyl Esters as Reactive Intermediates in Organic Synthesis - Thieme Connect URL
  • Optimizing reaction conditions for N-arylation of piperazine - Benchchem URL
  • (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)
  • Benzyl piperazine-1-carboxylate - Benchchem URL

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine

Welcome to the Technical Support Center for the synthesis and purification of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine. This asymmetric bis-piperazine urea derivative presents unique synthetic challenges, primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine. This asymmetric bis-piperazine urea derivative presents unique synthetic challenges, primarily due to the competing formation of symmetrical ureas and the high polarity of the final product.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your experimental yield and purity.

Mechanistic Workflow & Pathway Visualization

The most reliable method for synthesizing asymmetric ureas involves the controlled, sequential addition of amines to a carbonylating agent[1]. To prevent the formation of polymeric gums and symmetrical byproducts, 1-methylpiperazine must first be activated, followed by coupling with a mono-protected piperazine (such as Boc-piperazine)[2].

G A 1-Methylpiperazine C Acylimidazole Intermediate A->C Step 1: Activation (0°C to RT) B 1,1'-Carbonyldiimidazole (CDI) B->C E Boc-Protected Asymmetric Urea C->E Step 2: Coupling (RT to 50°C) D Boc-Piperazine D->E G 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine (Target Product) E->G Step 3: Cleavage F Deprotection (HCl or TFA) F->G

Figure 1: Stepwise synthesis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine via CDI activation.

Troubleshooting & FAQs

Q1: Why is my reaction yielding symmetrical ureas (e.g., bis(4-methylpiperazin-1-yl)methanone) instead of the target asymmetric product? Causality: Asymmetric urea synthesis requires strict control over the electrophilic intermediate. If highly reactive agents like triphosgene or phosgene are used without extreme temperature control, the carbonyl source reacts indiscriminately with any available amine, driving the equilibrium toward the thermodynamically stable symmetrical urea[3]. Solution: Switch your carbonylating agent to . CDI reacts with the first equivalent of 1-methylpiperazine to form a relatively stable acylimidazole intermediate. This intermediate is significantly less reactive than an acyl chloride, allowing you to sequentially add the second amine without competitive symmetrical dimerization[1].

Q2: I am using unprotected piperazine in the second step, but my yields are below 20% and I observe insoluble polymeric gums. What is happening? Causality: Piperazine is a symmetrical diamine with two highly nucleophilic secondary amines. When reacted with an activated carbonyl species, both nitrogens can undergo acylation. This leads to bis-urea cross-linked dimers or long polymeric chains, which crash out of solution as insoluble gums[2]. Solution: You must break the molecular symmetry by using mono-Boc-protected piperazine (1-Boc-piperazine). This ensures exactly one equivalent of the amine reacts with the acylimidazole intermediate[2]. The Boc group can be quantitatively removed in the final step.

Q3: How do I purify the final product? It streaks heavily on silica gel and I cannot separate the impurities. Causality: The target molecule contains two highly basic amines (a tertiary amine from the 1-methylpiperazine moiety and a secondary amine from the deprotected piperazine)[4]. On standard acidic silica gel, these amines protonate and bind irreversibly to the silanol groups, causing severe streaking and poor recovery. Solution: Avoid standard silica chromatography for the final product. Instead, isolate the product as a hydrochloride salt. During the Boc-deprotection step using 4M HCl in dioxane, the target molecule will precipitate cleanly as a bis-hydrochloride salt. You can isolate it via simple vacuum filtration with >95% purity.

Quantitative Data: Reagent Selection

To optimize for both yield and safety, selecting the correct carbonylating agent is critical. Below is a comparison of common reagents used for bis-piperazine urea synthesis.

Carbonylating AgentSymmetrical Byproduct RiskIntermediate StabilityExpected Yield (Asymmetric)Safety & Handling Profile
1,1'-Carbonyldiimidazole (CDI) LowHigh (Acylimidazole)75 - 85%Safe, bench-stable solid
Triphosgene / Phosgene Very HighLow (Acyl chloride)30 - 50%High toxicity, gas generation
Urea (Thermal fusion) HighN/A< 20%Safe, but requires >150°C

Validated Experimental Protocol

This self-validating protocol utilizes CDI and Boc-piperazine to ensure high-fidelity asymmetric coupling[1], followed by a clean precipitation-based isolation.

Phase 1: CDI Activation
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents, 17.8 mmol) in 50 mL of anhydrous Dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

  • Addition: Add 1-Methylpiperazine (1.0 equivalent, 16.2 mmol) dropwise over 15 minutes[4].

  • Activation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete formation of the 1-(imidazole-1-carbonyl)-4-methylpiperazine intermediate.

Phase 2: Asymmetric Coupling
  • Coupling: To the stirring reaction mixture, add 1-Boc-piperazine (1.1 equivalents, 17.8 mmol) in a single portion.

  • Heating: Attach a reflux condenser and heat the mixture to 40°C for 12 hours.

  • Workup: Cool to room temperature. Transfer to a separatory funnel and wash the organic layer with distilled water (3 x 50 mL) to remove the displaced imidazole byproduct. Wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Phase 3: Deprotection & Isolation
  • Cleavage: Dissolve the crude Boc-protected intermediate in 20 mL of anhydrous DCM. Cool to 0°C.

  • Acidification: Slowly add 20 mL of 4M HCl in dioxane. Stir at room temperature for 3 hours. A white precipitate will begin to form as the Boc group is cleaved and the product forms a bis-hydrochloride salt.

  • Isolation: Add 30 mL of diethyl ether to drive the precipitation to completion. Filter the solid under vacuum, wash with cold diethyl ether (2 x 15 mL), and dry under high vacuum to yield 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine dihydrochloride as a highly pure white solid.

References

  • 1-Methylpiperazine - Properties and Reactivity Wikipedia, The Free Encyclopedia URL: [Link]

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride Journal of Chemical Research URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Molecules (MDPI) URL:[Link]

  • Practical Synthesis of Urea Derivatives under Mild Conditions US Patent 5925762A URL

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of piperazine amides

Welcome to the Technical Support Center for Piperazine Amide Synthesis . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when synthesizing piperazine am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Amide Synthesis . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered when synthesizing piperazine amides. Piperazine is a privileged scaffold in medicinal chemistry, but its dual nucleophilic sites and the steric bulk of its derivatives present unique synthetic challenges.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure scalable, high-yielding reactions.

Section 1: Core Optimization Principles (FAQs)

Q: Why do I consistently observe bis-acylation when attempting to mono-acylate unprotected piperazine, and how can I prevent it? A: Causality: Piperazine is a symmetrical diamine. When the first amine is acylated, the electron-withdrawing nature of the newly formed amide group reduces the basicity and nucleophilicity of the second amine (pKa drops from ~9.8 to ~5.6). However, in non-polar solvents, the local concentration of the activated acyl species can still drive the reaction toward the thermodynamically stable bis-amide. Solution: To kinetically favor the monoamide, you must use a 5- to 10-fold molar excess of piperazine and employ a slow-addition technique—dropping the activated carboxylic acid into a dilute solution of piperazine[1]. Furthermore, you can exploit the pKa difference during workup: the monoamide remains basic and can be extracted into an acidic aqueous layer, leaving the neutral bis-amide behind in the organic phase[2].

Q: For sterically hindered or chiral carboxylic acids, which coupling agent is optimal when reacting with N-Boc-piperazine? A: Causality: Standard carbodiimides like EDC and DCC often fail with sterically hindered substrates because the O-acylisourea intermediate forms slowly, allowing side reactions (like N-acylurea rearrangement) to outcompete the desired aminolysis. For chiral acids, a longer intermediate lifespan increases the risk of oxazolone-mediated epimerization. Solution: Use HATU in combination with a sterically hindered base like DIPEA[3]. HATU generates a highly reactive 7-azabenzotriazole active ester. The neighboring nitrogen atom in the azabenzotriazole ring exerts an anchoring effect, accelerating aminolysis via a cyclic transition state. This rapid coupling significantly minimizes epimerization[4].

Q: How does base selection impact the amidation of piperazine salts? A: Causality: If your piperazine derivative is supplied as a hydrochloride salt, it must be completely free-based to act as a nucleophile. While Triethylamine (TEA) is common, it can act as a competing nucleophile or degrade base-sensitive uronium coupling agents (like HATU). Solution: N,N-Diisopropylethylamine (DIPEA) is the optimal choice. Its high pKa (~10.1) ensures complete deprotonation of the piperazine salt, while its severe steric hindrance prevents it from interfering with the activated ester[3].

Section 2: Troubleshooting Guide

Issue 1: Low Yield & Incomplete Conversion

  • Diagnosis: Poor solubility of the activated complex or insufficient activation of the carboxylic acid.

  • Resolution: If using EDC, the addition of HOBt is mandatory to form a reactive ester intermediate that resists hydrolysis but remains highly reactive toward piperazine[5]. If the reaction is still sluggish, switch the solvent from DCM to anhydrous DMF. Piperazine derivatives and coupling agents like HATU exhibit vastly superior solubility in DMF, which accelerates the bimolecular collision rate[4].

Issue 2: Difficult Workup and Persistent Emulsions

  • Diagnosis: The use of DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in both aqueous and organic phases, leading to severe emulsions during extraction.

  • Resolution: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC generates a water-soluble urea byproduct that is easily and completely removed during standard acidic and basic aqueous washes[5].

Section 3: Quantitative Data - Coupling Reagent Selection Matrix

Selecting the right reagent dictates the success of your amidation. The table below summarizes the expected performance of common coupling systems when reacted with piperazine derivatives.

Coupling ReagentAdditivePreferred BaseSolventTypical Yield (%)Mechanistic Notes & Advantages
EDC HOBtDIPEADMF / DCM75 - 90Cost-effective. Generates a water-soluble urea byproduct, simplifying downstream purification[5].
HATU NoneDIPEADMF85 - 98Ideal for hindered/chiral acids. The 7-azabenzotriazole intermediate accelerates reaction, minimizing epimerization[4].
COMU NoneDIPEADMF85 - 96A safer, non-explosive alternative to HATU with comparable efficiency, excellent for difficult amidations[6].
DCC DMAPTEADCM60 - 80Prone to N-acylurea formation. DCU byproduct is highly insoluble and requires tedious filtration[5].

Section 4: Workflow Visualization

PiperazineWorkflow Start Piperazine Amidation Optimization Protection Is Piperazine Protected? Start->Protection Unprotected Unprotected (Risk of Bis-acylation) Protection->Unprotected No Protected Mono-protected (e.g., N-Boc) Protection->Protected Yes Excess Use 5-10x Excess Piperazine & Slow Addition Unprotected->Excess Sterics Sterically Hindered or Chiral Acid? Protected->Sterics HATU Use HATU / DIPEA (High reactivity, low epimerization) Sterics->HATU Yes EDC Use EDC / HOBt (Standard, easy workup) Sterics->EDC No Yield2 High Yield Amide HATU->Yield2 EDC->Yield2 Yield1 High Yield Monoamide Excess->Yield1

Decision matrix for selecting optimal piperazine amidation conditions based on substrate properties.

Section 5: Standardized Experimental Protocols

Protocol A: Synthesis of Monoamides from Unprotected Piperazine

Self-Validating Mechanism: This protocol validates itself during the extraction phase. Because the desired monoamide retains a basic secondary amine (pKa ~8.5), it will partition into the aqueous layer at pH 2, while any contaminating bis-amide (which is neutral) remains trapped in the organic layer.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Slow Addition: In a separate, large flask, dissolve unprotected piperazine (5.0 to 10.0 eq) in DCM. Place this flask in an ice bath (0 °C). Add the activated acid solution dropwise over 1 hour to the piperazine solution under vigorous stirring[1].

  • Primary Extraction: Wash the organic layer with saturated NaHCO3 to remove HOBt and unreacted acid.

  • Acid-Base Purification: Extract the organic layer with 10% HCl (adjusting the aqueous phase to pH 1-4). The monoamide moves to the aqueous layer. Discard the organic layer (which contains the bis-amide)[2].

  • Isolation: Basify the aqueous layer with solid NaHCO3 to pH 8-9. Extract with fresh chloroform or DCM. Dry over Na2SO4 and concentrate in vacuo to yield the pure monoamide.

Protocol B: HATU-Mediated Coupling of Sterically Hindered Acids with N-Boc-Piperazine

Self-Validating Mechanism: HATU forms a distinctively colored active ester. The reaction mixture will transition from a deep yellow to a paler solution as the active ester is consumed by the piperazine. TLC (ninhydrin stain) will confirm the complete disappearance of the secondary amine.

  • Preparation: Dissolve the sterically hindered or chiral carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration)[4].

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Stir for 5–10 minutes at room temperature. The solution will turn deep yellow, indicating the formation of the 7-azabenzotriazole active ester.

  • Amine Addition: Add N-Boc-piperazine (1.1 eq) in one portion. Stir at room temperature for 2 to 4 hours.

  • Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x) to remove the DMF, followed by 1M HCl, saturated NaHCO3, and brine.

  • Isolation: Dry the organic layer over MgSO4, filter, and concentrate to afford the N-Boc-piperazine amide.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

  • US6608200B1 - Process for the preparation of N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH.[Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril. ChemRxiv.[Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC.[Link]

Sources

Optimization

strategies to avoid common side reactions in piperazine chemistry

Empowering Researchers, Scientists, and Drug Development Professionals Overview Piperazine is a privileged scaffold in medicinal chemistry, highly valued for its ability to improve water solubility, oral bioavailability,...

Author: BenchChem Technical Support Team. Date: March 2026

Empowering Researchers, Scientists, and Drug Development Professionals

Overview

Piperazine is a privileged scaffold in medicinal chemistry, highly valued for its ability to improve water solubility, oral bioavailability, and target affinity [[1]](). However, its symmetrical diamine structure frequently leads to complex side reactions, including overalkylation, double arylation, and transition-metal-induced hydrodehalogenation. This guide provides mechanistic troubleshooting and self-validating protocols to ensure high-fidelity synthesis.

FAQ Section 1: Nucleophilic Substitution & Overalkylation

Q1: Why does direct N-alkylation of unprotected piperazine consistently yield a difficult-to-separate mixture of mono- and di-alkylated products? A: The causality lies in the electronic properties of the piperazine ring. When the first nitrogen is alkylated, the electron-donating nature of the new alkyl group increases the electron density of the ring via inductive effects. Consequently, the secondary amine of the mono-alkylated intermediate becomes more nucleophilic than the unsubstituted starting material 2. Even when using a strict 1:1 stoichiometry, the reaction kinetics statistically favor the formation of the di-alkylated byproduct.

Q2: What is the most reliable strategy to strictly enforce mono-alkylation? A: The industry standard is the use of a mono-protecting group strategy, typically employing tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) 1. By temporarily masking one nitrogen, you reduce the system to a single reactive site. For complex unsymmetrical piperazines, an orthogonal protection strategy (e.g., N-Boc on one side, N-Cbz on the other) allows for sequential, highly controlled functionalization without cross-reactivity 1. Alternatively, reductive amination using an aldehyde/ketone and sodium cyanoborohydride under pH-controlled conditions (pH ~7.5) can significantly suppress overalkylation compared to direct alkylation with alkyl halides 2.

PG_Strategy Piperazine Unprotected Piperazine (Highly Reactive) Boc_Protection Step 1: Boc2O (1 equiv) 0°C to RT Piperazine->Boc_Protection Mono_Boc N-Boc-Piperazine (Mono-protected) Boc_Protection->Mono_Boc Alkylation Step 2: R-X, Base Alkylation Mono_Boc->Alkylation Alkylated_Boc N-Alkyl-N'-Boc-Piperazine (No Di-alkylation) Alkylation->Alkylated_Boc Deprotection Step 3: TFA or HCl Deprotection Alkylated_Boc->Deprotection Final_Product Mono-N-Alkylated Piperazine (Target Product) Deprotection->Final_Product

Caption: Workflow for the mono-alkylation of piperazine using a Boc-protecting group strategy.

FAQ Section 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Q3: During the Buchwald-Hartwig amination of dichlorobenzenes with piperazine, I observe significant hydrodehalogenation (Ar-H formation) and double arylation. What is the mechanistic cause? A: Double arylation occurs because the initial mono-arylated piperazine remains a competent nucleophile that can re-enter the catalytic cycle 3. Hydrodehalogenation is a competing side reaction driven by the formation of a Palladium-Hydride (Pd-H) species. This typically occurs when strong bases (like NaOtBu) interact with the solvent or when beta-hydride elimination takes place [[3]](). The Pd-H intermediate reductively eliminates with the aryl group, yielding the dehalogenated impurity instead of the desired C-N bond.

Q4: How can I rationally optimize my catalytic system to favor the desired C-N bond formation? A: You must tune both the ligand and the base to alter the activation energies of the competing pathways:

  • Ligand Selection: Switch to bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos. These ligands accelerate the desired reductive elimination of the C-N bond, effectively outcompeting the hydrodehalogenation pathway 3.

  • Base Selection: Replace strong bases (NaOtBu) with milder inorganic bases like Cs₂CO₃ or K₂CO₃. Milder bases significantly reduce the generation of the problematic Pd-H species 3, 4.

  • Continuous Flow: Transitioning from batch to continuous flow microreactors enhances heat and mass transfer, drastically reducing the residence time and minimizing consecutive side reactions 5.

BH_Pathways Pd_Complex Pd(0)L_n + Aryl Halide Oxidative_Addition Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd_Complex->Oxidative_Addition Amine_Binding Amine Binding & Deprotonation (Desired Pathway) Oxidative_Addition->Amine_Binding Piperazine Beta_Elimination Base Interaction / Beta-Hydride Elimination (Undesired Pathway) Oxidative_Addition->Beta_Elimination Strong Base / High Temp Reductive_Elimination Reductive Elimination Amine_Binding->Reductive_Elimination Desired_Product Mono-Arylated Piperazine Reductive_Elimination->Desired_Product Hydrodehalogenation Hydrodehalogenation Product (Ar-H impurity) Beta_Elimination->Hydrodehalogenation

Caption: Competing pathways in Pd-catalyzed amination: desired C-N coupling vs hydrodehalogenation.

Quantitative Data Summary

Table 1: Quantitative Impact of Reaction Parameters on Piperazine Arylation
Reaction ParameterConditionTarget Product YieldSide Product FormationMechanistic Causality
Base Strength Strong (NaOtBu)LowerHigh (Hydrodehalogenation)Promotes Pd-H intermediate formation via alkoxide beta-hydride elimination.
Base Strength Mild (Cs₂CO₃)~75%LowInsufficiently basic to trigger rapid Pd-H formation.
Ligand Choice Standard PhosphinesVariableHighSlow reductive elimination allows competing pathways to dominate.
Ligand Choice Bulky, Electron-Rich (XPhos)HighSuppressedSteric bulk and electron density accelerate C-N reductive elimination.
Reactor Type Batch ProcessTON: 58.51.8% – 6.0%Extended residence time allows consecutive side reactions.
Reactor Type Continuous FlowTON: 428< 1.0%Superior mass/heat transfer and precise residence time control.

Validated Experimental Protocols

Protocol 1: Self-Validating Mono-Alkylation via Boc-Protection

This protocol utilizes stoichiometric control and visual cues to ensure high-fidelity mono-alkylation.

Step 1: Boc-Protection

  • Procedure: Dissolve piperazine (3.0 equiv) in dichloromethane (DCM). Add Boc₂O (1.0 equiv) dropwise at 0 °C. Stir and allow to warm to room temperature.

  • Causality: Using an excess of piperazine statistically favors mono-protection. The low temperature controls the exothermic reaction, preventing local concentration spikes that lead to di-Boc formation.

  • Self-Validation Check: During aqueous workup, the unreacted piperazine remains in the aqueous layer, while the mono-Boc product partitions into the organic layer. TLC (Ninhydrin stain) will show a single spot, confirming the absence of di-Boc piperazine (which does not stain with Ninhydrin as it lacks an N-H bond).

Step 2: N-Alkylation

  • Procedure: React N-Boc-piperazine with the target alkyl halide (1.1 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60 °C.

  • Causality: K₂CO₃ is a mild, non-nucleophilic base that scavenges the generated acid without causing elimination (E2) side reactions on the alkyl halide.

  • Self-Validation Check: The precipitation of KBr (or KCl) salts in the reaction mixture serves as a visual indicator of reaction progression.

Step 3: Deprotection

  • Procedure: Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in DCM at room temperature.

  • Causality: TFA selectively cleaves the acid-labile Boc carbamate while leaving the newly formed C-N alkyl bond intact.

  • Self-Validation Check: The reaction generates CO₂ gas. The cessation of effervescence (bubbling) provides a direct, visual confirmation that the deprotection is complete.

Protocol 2: Optimized Buchwald-Hartwig Amination for Piperazine Scaffolds

This protocol suppresses hydrodehalogenation through rational ligand and base selection.

Step 1: Catalyst Activation

  • Procedure: In a glovebox or under strict inert atmosphere, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous toluene.

  • Causality: XPhos is a bulky, electron-rich ligand that accelerates the reductive elimination step, outcompeting the higher-activation-energy hydrodehalogenation pathway 3.

  • Self-Validation Check: The solution will transition from purple/dark brown (Pd₂(dba)₃) to a deep red/orange, visually confirming the formation of the active Pd(0)-XPhos complex.

Step 2: Amination

  • Procedure: Add N-Boc-piperazine (1.2 equiv), aryl chloride (1.0 equiv), and Cs₂CO₃ (1.5 equiv). Heat the mixture to 80 °C.

  • Causality: Cs₂CO₃ is chosen over NaOtBu because weaker inorganic bases drastically reduce the formation of Pd-H species, which are the direct cause of hydrodehalogenation [[3]]().

  • Self-Validation Check: The generation of insoluble CsCl salt causes the reaction mixture to become cloudy, validating that the catalytic turnover is actively occurring.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: SciSpace / Reaction Chemistry & Engineering URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-Up of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine Production

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine. As a key interm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine. As a key intermediate in various drug development programs, the efficient and reproducible production of this molecule is paramount.[1][2][3][4][5] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during its synthesis, focusing on yield optimization, impurity control, and scalability.

Proposed Synthetic Pathway

The synthesis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is typically achieved via the formation of a urea linkage between 1-methylpiperazine and piperazine. A robust and scalable method involves the activation of 1-methylpiperazine with a carbonylating agent, such as carbonyldiimidazole (CDI), to form a stable intermediate, which is subsequently reacted with piperazine. This approach offers good control over the reaction and minimizes the formation of hazardous byproducts associated with phosgene-based methods.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling 1-Methylpiperazine 1-Methylpiperazine Intermediate 1-(Imidazol-1-ylcarbonyl)-4-methylpiperazine 1-Methylpiperazine->Intermediate + CDI - Imidazole CDI Carbonyldiimidazole (CDI) Product 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine Intermediate->Product + Piperazine - Imidazole Piperazine Piperazine

Caption: Proposed two-step synthesis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this synthesis?

Low yields often stem from incomplete reaction, suboptimal reaction conditions, or side reactions.[6] The primary culprits are often related to the quality of reagents (especially the activating agent and piperazine), insufficient reaction time or temperature, and incorrect stoichiometry.[6] Ensuring anhydrous conditions is also critical, as water can deactivate the activated intermediate.[7]

Q2: How can I minimize the formation of the di-substituted byproduct, 1,4-bis((4-methylpiperazin-1-yl)carbonyl)piperazine?

The formation of this byproduct is a common challenge due to the two reactive nitrogens on the piperazine molecule.[8] To favor mono-acylation, use a significant excess of piperazine (3-5 equivalents or more) relative to the activated 1-methylpiperazine intermediate.[7][8] Additionally, the slow, dropwise addition of the activated intermediate to the solution of piperazine helps maintain a low concentration of the electrophile, further minimizing the chance of a second acylation.[8]

Q3: What are the recommended analytical techniques to monitor the reaction progress?

Monitoring the reaction is crucial for determining the point of completion and identifying any issues. The most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6] LC-MS is particularly powerful as it allows for the simultaneous monitoring of starting materials, the intermediate, the desired product, and any byproducts, providing a comprehensive view of the reaction profile.

Q4: Are there specific safety precautions I should take during this synthesis?

Yes. 1-Methylpiperazine is flammable, corrosive, and toxic if inhaled or swallowed.[9][10] Piperazine can cause skin burns and eye damage.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] When quenching the reaction, be aware that it can be exothermic, especially on a large scale.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine production.

G start Problem Encountered low_yield Low or No Product Formation Check reagent quality, temperature, stoichiometry, and solvent. start->low_yield byproduct High Di-substitution Adjust stoichiometry (excess piperazine), slow down addition rate. start->byproduct purification Purification Difficulty Optimize chromatography, consider recrystallization or salt formation. start->purification cause1 Inactive Reagents Suboptimal Temperature Incorrect Stoichiometry Anhydrous Conditions Not Maintained low_yield->cause1 Potential Causes cause2 Insufficient Piperazine Excess Rapid Addition of Intermediate Poor Mixing byproduct->cause2 Potential Causes cause3 Similar Polarity of Components Water-Soluble Impurities Product Oiling Out purification->cause3 Potential Causes

Caption: A workflow for troubleshooting common issues in the synthesis.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Inactive Reagents Solution: Use fresh, high-purity reagents. Carbonyldiimidazole (CDI) is moisture-sensitive; ensure it is handled under an inert atmosphere (nitrogen or argon).[7] 1-Methylpiperazine can oxidize over time; use a freshly opened bottle or distill it before use.[9] Piperazine is hygroscopic and should be stored in a desiccator.
Suboptimal Reaction Temperature Solution: The activation step (formation of the imidazolide intermediate) is often performed at room temperature. The subsequent coupling with piperazine may benefit from gentle heating (e.g., 40-50 °C) to ensure the reaction goes to completion, especially at scale.[6] However, excessively high temperatures can promote side reactions. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Incorrect Stoichiometry Solution: Ensure accurate molar ratios. For the activation step, a slight excess of CDI (1.05-1.1 equivalents) can be beneficial. For the coupling step, a significant excess of piperazine (3-5 equivalents) is crucial to favor the mono-acylated product.[8]
Poor Solvent Choice Solution: The solvent must be inert and able to dissolve all reactants. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices.[6] Ensure the solvent is anhydrous, as water will react with the activated intermediate and reduce the yield.[7]
Problem 2: Significant Formation of Di-substituted Byproduct
Potential Cause Troubleshooting Steps & Explanation
Incorrect Stoichiometry or Order of Addition Solution: As highlighted in the FAQs, using a large excess of piperazine is the most effective way to minimize di-substitution.[7][8] The recommended procedure is to add the activated 1-methylpiperazine intermediate to the solution of excess piperazine, not the other way around.
Rapid Addition of Activated Intermediate Solution: Add the activated intermediate solution dropwise over a prolonged period (e.g., 1-2 hours) using an addition funnel.[8] This maintains a consistently low concentration of the electrophile relative to the nucleophile (piperazine), statistically favoring the formation of the mono-substituted product.
Poor Mixing / Localized High Concentrations Solution: Ensure vigorous and efficient stirring throughout the addition process. Inadequate mixing can lead to localized "hot spots" of high intermediate concentration, promoting the formation of the di-substituted byproduct. For larger scale reactions, mechanical overhead stirring is recommended over a magnetic stir bar.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Explanation
Similar Polarity of Product and Impurities Solution: The main impurities (unreacted 1-methylpiperazine, di-substituted byproduct) can have similar polarities to the desired product, making flash column chromatography challenging.[12] Optimize your chromatography conditions (e.g., a gradient of methanol in dichloromethane is often effective).[12] Alternatively, consider converting the product to its hydrochloride salt, which may allow for purification via recrystallization.
Presence of Water-Soluble Impurities Solution: During the aqueous workup, imidazole and excess piperazine will be present. A thorough extraction process is necessary. After the initial extraction, washing the combined organic layers with a brine solution can help remove residual water and water-soluble impurities.[6] An acid wash (e.g., with dilute HCl) can be used to extract the basic product and impurities from the organic layer, which can then be re-basified and re-extracted into a fresh organic solvent, leaving non-basic impurities behind.
Product Oiling Out Solution: If the product "oils out" during crystallization or chromatography, it may be due to residual solvent or impurities. Ensure the crude product is thoroughly dried under high vacuum before attempting purification. If using recrystallization, try a different solvent system or a co-solvent mixture.

Experimental Protocols

Protocol: Synthesis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine

Step 1: Activation of 1-Methylpiperazine

  • To a dry, argon-flushed round-bottom flask, add carbonyldiimidazole (CDI) (1.1 eq).

  • Add anhydrous dichloromethane (DCM) to the flask.

  • Stir the mixture until the CDI is fully dissolved.

  • Slowly add 1-methylpiperazine (1.0 eq) dropwise to the CDI solution at room temperature.

  • Stir the reaction mixture for 1-2 hours at room temperature. Monitor the formation of the activated intermediate, 1-(imidazol-1-ylcarbonyl)-4-methylpiperazine, by LC-MS.

Step 2: Coupling with Piperazine

  • In a separate, larger, dry, argon-flushed flask, dissolve piperazine (4.0 eq) in anhydrous DCM.

  • Cool the piperazine solution to 0 °C using an ice-water bath.

  • Slowly add the solution of the activated intermediate from Step 1 to the piperazine solution dropwise over 1-2 hours, maintaining vigorous stirring.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 4-6 hours, or until LC-MS analysis indicates the consumption of the intermediate.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine.

Data Presentation: Key Parameter Optimization

Parameter Initial Condition Optimized Range Rationale for Optimization
Piperazine Equivalents 2.0 eq3.0 - 5.0 eqTo statistically favor mono-acylation and minimize di-substitution.[8]
Reaction Temperature (Coupling) Room Temperature0 °C to RTStarting at a lower temperature helps control the initial exotherm and can improve selectivity.[6]
Addition Time of Intermediate 15 minutes1 - 2 hoursSlow addition maintains a low concentration of the electrophile, reducing the rate of the second acylation.[8]
Solvent Dichloromethane (DCM)DCM, THFBoth are effective, but THF may be preferred for its higher boiling point if gentle heating is required. Ensure solvent is anhydrous.[6][7]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
  • ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-decyl-piperazine.
  • ChemBK. (2025). 1-METHYLPIPERAZINE FOR SYNTHESIS.
  • Neuroquantology. (n.d.).
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
  • CDH Fine Chemical. (2018). 1-METHYL PIPERAZINE FOR SYNTHESIS.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.
  • ACS Publications. (n.d.).
  • Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
  • Tradeindia. (n.d.). Methyl Piperazine Manufacturers, Suppliers, Dealers & Prices.
  • ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
  • PubMed. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors.
  • MDPI. (2024).
  • PubMed. (2013). Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome.
  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine and Other Piperazine Analogs: A Guide for Drug Discovery Professionals

Introduction: The Enduring Prominence of the Piperazine Scaffold The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Prominence of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its remarkable versatility, stemming from its unique physicochemical properties, has led to its incorporation into a vast array of clinically successful drugs across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[4][5][6] The two nitrogen atoms provide handles for synthetic modification, allowing for the fine-tuning of properties such as solubility, basicity, and receptor interaction, which in turn modulates the pharmacokinetic and pharmacodynamic profiles of the molecule.[5] This guide presents a comparative analysis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine, a specific piperazine analog, in the context of other structurally related piperazine derivatives. While direct comparative experimental data for this exact molecule is limited in publicly available literature, this guide will leverage established structure-activity relationships (SAR) of the piperazine carboxamide and N-methyl piperazine classes to infer its potential pharmacological profile and provide a framework for its experimental evaluation.

Structural Features and Physicochemical Properties: A Comparative Overview

The structure of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine combines two key features: an N-acyl substitution on one piperazine ring and an N-methyl substitution on the other. This unique combination is expected to influence its physicochemical properties in distinct ways compared to other piperazine analogs.

Property1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine (Predicted)N-ArylpiperazinesN-Alkylpiperazines (Simple)Piperazine (Unsubstituted)
Lipophilicity (LogP) ModerateHighLow to ModerateLow
Basicity (pKa) Two distinct pKa values; the N-methylpiperazine nitrogen will be more basic than the N-acylpiperazine nitrogen.Generally lower basicity due to electron-withdrawing effects of the aryl group.Higher basicity.Two pKa values, typically around 9.8 and 5.7.
Aqueous Solubility Likely to have good aqueous solubility due to the presence of multiple nitrogen atoms capable of hydrogen bonding.Variable, depends on the nature of the aryl substituent.Generally good.Highly soluble in water.
Conformational Flexibility The piperazine rings can adopt chair, boat, or twist-boat conformations, influencing receptor binding. The amide bond of the carbonyl group will introduce some rotational restriction.[7]Similar conformational flexibility.Similar conformational flexibility.High conformational flexibility.

Causality Behind Physicochemical Properties:

The N-acyl group in 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is an electron-withdrawing group, which will decrease the basicity of the adjacent nitrogen atom. In contrast, the N-methyl group on the second piperazine ring is an electron-donating group, which will increase the basicity of its adjacent nitrogen. This differential basicity can be crucial for receptor interactions, as it allows for specific protonation states at physiological pH, potentially leading to selective binding. The overall moderate lipophilicity, a balance between the hydrophilic piperazine cores and the more lipophilic methyl and carbonyl groups, is often a desirable trait in drug candidates, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties.[6]

Comparative Pharmacological Profile: Insights from Structure-Activity Relationships

The pharmacological activity of piperazine derivatives is highly dependent on the nature of the substituents at the N1 and N4 positions.[2][5] By examining the activities of related compounds, we can extrapolate the potential therapeutic applications of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine.

Anticancer Activity

Piperazine derivatives are well-represented among anticancer agents.[8][9] The piperazine moiety is often incorporated to improve solubility and target engagement.

N-Acyl and N-Aryl Piperazine Analogs:

Many potent anticancer piperazine derivatives feature N-acyl or N-aryl substitutions. For instance, a novel piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), demonstrated high cytotoxicity against glioblastoma (U87) and cervical cancer (HeLa) cells with IC50 values below 50 nM.[10] Another study on benzhydrylpiperazine carboxamide derivatives reported that 4-chlorobenzhydrylpiperazine derivatives were generally more cytotoxic than other analogs, and thioamide derivatives showed higher growth inhibition than their carboxamide counterparts.[11] This suggests that the nature of the acyl group and its substituents significantly impacts anticancer potency. The carbonyl group in 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine could potentially engage in hydrogen bonding with target proteins, a common interaction for enzyme inhibitors.

N-Methyl Piperazine Analogs:

The presence of an N-methylpiperazine moiety has also been linked to potent anticancer activity. In a series of methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives, compound A-11 showed IC50 values of 5.71 µM against A-549 (lung cancer) and 4.26 µM against HCT-116 (colon cancer) cell lines, suggesting that the N-methylpiperazine group can contribute significantly to cytotoxicity.[12]

Comparative Data for Selected Anticancer Piperazine Analogs:

Compound/Analog ClassCancer Cell LineIC50 / GI50 (µM)Reference
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)U87 (Glioblastoma), HeLa (Cervical)< 0.05[10]
Benzhydrylpiperazine carboxamide derivativesHUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal)Varies, with some compounds showing high potency[11]
Vindoline-piperazine conjugatesMDA-MB-468 (Breast)1.00[8]
Piperazine-based bis(thiazole) hybrid (Compound 9i)HCT116 (Colorectal)8.51[9]
Novel Piperazine Derivative (PCC)SNU-475 (Liver)6.98[13]
N-methyl piperazine derivative (A-11)A-549 (Lung)5.71[12]
N-methyl piperazine derivative (A-11)HCT-116 (Colon)4.26[12]

Based on these findings, 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine, possessing both an N-acyl and an N-methylpiperazine moiety, holds potential as an anticancer agent. Its efficacy would likely depend on the specific cancer cell line and the target protein.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are renowned for their activity on various CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors, leading to their use as antipsychotics, antidepressants, and anxiolytics.[1][14][15][16][17][18][19][20][21][22][23]

Arylpiperazine Carboxamides:

The replacement of a phthalimide moiety with substituted benzamides in a series of 1-(2-methoxyphenyl)piperazine derivatives led to the retention of high affinity for the 5-HT1A receptor.[14] Furthermore, N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been developed as potent and selective dopamine D3 receptor ligands.[16][17] This highlights the importance of the carboxamide group in mediating interactions with these CNS targets.

N-Methylpiperazine in CNS-active Compounds:

The N-methylpiperazine moiety is also a common feature in CNS-active compounds. For instance, naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide exhibits high affinity for both 5-HT2C (IC50 = 4 nM) and 5-HT6 (IC50 = 3 nM) receptors.[24]

Comparative Data for Selected CNS-Active Piperazine Analogs:

Compound/Analog ClassReceptor TargetBinding Affinity (Ki or IC50)Reference
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine5-HT1AKi = 0.4 nM[14]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1AKi = 1.2 nM[15]
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamidehD3Ki = 0.5 nM[16]
Naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide5-HT2CIC50 = 4 nM[24]
Naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide5-HT6IC50 = 3 nM[24]

Given the prevalence of both the carboxamide and N-methylpiperazine motifs in potent CNS ligands, 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine warrants investigation for its potential activity at serotonin and dopamine receptors.

Predicted ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate is a critical determinant of its clinical success. In silico tools can provide valuable predictions for piperazine derivatives.[20][25][26][27]

  • Absorption: The moderate lipophilicity and good aqueous solubility of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine suggest the potential for good oral bioavailability.

  • Distribution: Piperazine derivatives are known to have variable blood-brain barrier permeability. The presence of polar groups might limit passive diffusion, but specific transporters could be involved.

  • Metabolism: The N-methyl group and the piperazine rings are potential sites for metabolism by cytochrome P450 enzymes. N-dealkylation and oxidation are common metabolic pathways.

  • Excretion: The compound and its metabolites are likely to be excreted renally.

  • Toxicity: In silico toxicity predictions for novel piperazine derivatives often show them to be non-mutagenic and non-carcinogenic, but experimental validation is crucial.[26]

Experimental Protocols for Evaluation

To empirically determine the pharmacological profile of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine and validate the predictions made in this guide, a series of in vitro and in silico experiments are recommended.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[4][13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, HCT-116, MCF-7, U87) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine and relevant comparator compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Receptor Binding Assays

To evaluate the CNS activity, competitive radioligand binding assays are essential.[15][16][17]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptors (e.g., human D2, D3, 5-HT1A, 5-HT2C receptors).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine) and reference compounds.

  • Incubation: Incubate the plates at room temperature or 37°C for a specified period to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway: Potential Downstream Effects of CNS Receptor Modulation

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Piperazine_Analog 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine GPCR 5-HT or Dopamine Receptor (GPCR) Piperazine_Analog->GPCR Binding G_Protein G-protein activation/inhibition GPCR->G_Protein Signal Transduction Second_Messenger Second Messenger Modulation (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., altered gene expression, neuronal excitability) Kinase_Cascade->Cellular_Response

Experimental Workflow: In Vitro Evaluation

G Start Compound Synthesis (1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine) Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Binding Receptor Binding Assays (5-HT, Dopamine) Start->Binding ADMET In Silico ADMET Prediction Start->ADMET Data_Analysis_Cyto Data_Analysis_Cyto Cytotoxicity->Data_Analysis_Cyto Determine IC50 Data_Analysis_Bind Data_Analysis_Bind Binding->Data_Analysis_Bind Determine Ki Profile Profile ADMET->Profile Predict Profile Conclusion Comprehensive Profile & Further Development Data_Analysis_Cyto->Conclusion Anticancer Potential Data_Analysis_Bind->Conclusion CNS Activity Profile Profile->Conclusion Drug-likeness

Conclusion and Future Directions

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine represents an intriguing, yet underexplored, member of the vast piperazine family. Based on a comparative analysis of structurally related analogs, this compound holds significant potential for biological activity, particularly in the realms of oncology and neuroscience. The combination of an N-acyl and an N-methyl substitution on the piperazine framework presents a unique opportunity for fine-tuning its pharmacological profile.

The path forward for researchers and drug development professionals is clear: a systematic experimental evaluation of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is warranted. The protocols outlined in this guide provide a robust starting point for elucidating its cytotoxic and receptor-binding activities. Such studies, coupled with comprehensive ADMET profiling, will be instrumental in determining the therapeutic potential of this promising piperazine analog and its place within the ever-expanding landscape of piperazine-based therapeutics.

References

  • Fiorino, F., et al. (2005). Synthesis and in vitro pharmacological evaluation of a new series of 5-HT1A 5-HT2A and 5-HT2C receptor ligands containing a norbornene nucleus. IMR Press.
  • Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
  • Gomory, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI.
  • Kucukguzel, I., et al. (2013).
  • Toth, E., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • Abdel-Wahab, B. F., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing.
  • Gruner, K., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. PubMed.
  • Khan, I., et al. (2021). Synthesis, in vitro anti-urease, In-silico molecular docking study and ADMET predictions of piperidine and piperazine Morita-Baylis-Hillman Adducts (MBHAs).
  • Gruner, K., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands.
  • Bouziane, I., et al. (2024).
  • Kim, J. H., et al. (2021). Effect of a novel piperazine compound on cancer cells.
  • Leopoldo, M., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed.
  • Kumar, C. A., et al. (2023). Computational Analysis of Novel Piperazine Derivatives with 4TRJ Protein along with ADMET Studies. International Journal of Research in Academic World.
  • Leopoldo, M., et al. (2008). Arylpiperazine Derivatives Acting at 5-HT1A Receptors.
  • Abdullahi, M., et al. (2020). Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression.
  • Sharma, R., et al. (2015). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PMC.
  • Jethwa, M., et al. (2022). ADMET properties predicted for eighteen novel compounds.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Panchal, N. B., & Captain, A. D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars.
  • Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Singh, P., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit.
  • Wang, Y., et al. (2024). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. PMC.
  • Pifl, C., et al. (2015). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site.
  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed.
  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem.
  • Sigma-Aldrich. 1-Methyl-4-(piperidin-4-yl)piperazine. Sigma-Aldrich.
  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. PubChem.
  • Pipzine Chemicals. 1-(1-Methylpiperidin-4-yl)piperazine. Pipzine Chemicals.
  • Miller, R., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • Nam, G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Asif, M. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • ChemicalBook. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE. ChemicalBook.
  • BenchChem. (2025). A Comparative Guide to 1-(Methylsulfonyl)
  • Di Fruscia, P., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • Park, C. M., et al. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)
  • Beaulieu, P. L., et al. (2009).
  • Thermo Scientific Chemicals. 1-Methyl-4-(4-piperidinyl)piperazine, 98%. Thermo Fisher Scientific.
  • Klika, K. D., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
  • BenchChem. (2025). A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals. BenchChem.
  • Cacciaglia, R., et al. (2017). New N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives as 5-HT7 and 5-HT1A receptor ligands: Synthesis, structure-activity relationships, and molecular modeling studies. PubMed.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be independently functionalized, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3][4] This guide delves into the structure-activity relationships (SAR) of a specific class of these compounds: 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives. While direct and extensive SAR literature on this exact scaffold is limited, we can infer a robust SAR profile by analyzing closely related N-acyl-N'-methylpiperazine analogs. This guide will synthesize these findings to provide a predictive framework for designing novel therapeutic agents based on this core structure.

The 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine Scaffold: A Versatile Core

The 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine core combines a 1-methylpiperazine moiety with another piperazine ring through a carbonyl linker. This structure presents multiple points for chemical modification, making it an attractive starting point for developing new drugs. Based on the known activities of related piperazine derivatives, this scaffold holds promise for developing agents with a range of therapeutic applications, including:

  • Acetylcholinesterase (AChE) Inhibition: For the potential treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[5][6][7]

  • Antimicrobial Activity: To combat bacterial and fungal infections, a critical area of research due to rising antimicrobial resistance.[8][9]

  • mTOR Inhibition: As potential anticancer agents by targeting the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer.[10][11]

General Synthesis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine Derivatives

The synthesis of these derivatives typically follows a straightforward and versatile route involving the acylation of 1-methylpiperazine. A common and efficient method is the reaction of a substituted piperazine-1-carbonyl chloride with 1-methylpiperazine. The substituted piperazine-1-carbonyl chloride can be prepared from the corresponding piperazine and a phosgene equivalent.

Alternatively, the target compounds can be synthesized by reacting a substituted piperazine with 4-methylpiperazine-1-carbonyl chloride. The choice of synthetic route often depends on the availability of starting materials and the desired diversity of the final compounds.

A general synthetic scheme is depicted below:

G cluster_0 Synthesis of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine Derivatives R_piperazine Substituted Piperazine (R-NH-piperazine) carbonyl_chloride Piperazine-1-carbonyl chloride intermediate R_piperazine->carbonyl_chloride + Phosgene phosgene Phosgene or equivalent final_product 1-Methyl-4-(substituted-piperazin-1-ylcarbonyl)piperazine carbonyl_chloride->final_product + 1-Methylpiperazine methylpiperazine 1-Methylpiperazine

Caption: General synthetic route for 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives can be systematically modulated by introducing various substituents at different positions of the piperazine rings. The following sections explore the SAR for different biological activities based on data from analogous compound series.

Acetylcholinesterase (AChE) Inhibitory Activity

Piperazine derivatives have been extensively studied as AChE inhibitors.[12][13] The SAR for this activity in analogous N-acylpiperazine scaffolds reveals several key features that can be extrapolated to our target compounds.

Key SAR Insights for AChE Inhibition:

  • The Acyl Group: The nature of the group attached to the carbonyl is critical. Aromatic or heteroaromatic acyl groups are often preferred as they can engage in π-π stacking interactions within the active site of AChE.

  • Substituents on the Aromatic Ring: Electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or nitro groups (-NO2), on the aromatic ring of the acyl moiety can enhance inhibitory potency.[6] This is likely due to favorable electronic interactions with the enzyme's active site. The position of the substituent is also crucial, with ortho and para substitutions often showing the best activity.[6]

  • The N-Methyl Group: The methyl group on the second piperazine ring is important for maintaining a degree of lipophilicity and for proper orientation within the binding pocket.

Table 1: Comparative AChE Inhibitory Activity of Analogous Piperazine Derivatives

Compound ScaffoldR Group on Acyl MoietyIC50 (µM) for AChEReference
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione2-Cl-phenyl0.91 ± 0.045[6]
4-Cl-phenyl1.8 ± 0.1[6]
4-F-phenyl2.5 ± 0.2[6]
3-MeO-phenyl5.5 ± 0.7[6]
2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione4-F-phenyl16.42 ± 1.07[7]
Phenyl63.03 ± 4.06[7]

From this data, we can infer that for 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives, incorporating an N-benzoyl group with an ortho or para electron-withdrawing substituent on the benzene ring would be a promising strategy to achieve potent AChE inhibition.

Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents.[8][9] SAR studies on related piperazine derivatives provide valuable guidance for designing new antimicrobial compounds based on our target scaffold.

Key SAR Insights for Antimicrobial Activity:

  • Lipophilicity: Increasing the lipophilicity of the molecule often enhances antibacterial activity, likely by facilitating penetration through the bacterial cell wall.[1] This can be achieved by introducing bulky or hydrophobic groups.

  • Aromatic Substituents: The presence of substituted aryl groups is often beneficial. For instance, in a series of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines, various substitutions on the aryl rings led to moderate antimicrobial potential.[9]

  • Specific Functional Groups: The introduction of certain functional groups can significantly impact activity. For example, some studies have shown that piperazine derivatives containing sulfonamide moieties exhibit good antibacterial and antifungal properties.[14]

Table 2: Comparative Antimicrobial Activity of Analogous Piperazine Derivatives

Compound ScaffoldSubstituentTarget OrganismMIC (µg/mL)Reference
Piperazine substituted 1,4-benzoquinones4a (chlorinated)S. epidermidis4.88[15]
4b (chlorinated)E. faecalis78.12[15]
4-Substituted-benzylpiperazinyl methanonesIVbP. vulgaris, S. aureus, E. coli, B. subtilisGood activity[16]
IVdP. vulgaris, S. aureus, E. coli, B. subtilisGood activity[16]

Based on these findings, derivatization of the 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine scaffold with lipophilic and electronically diverse aromatic or heteroaromatic groups is a viable strategy for developing novel antimicrobial agents.

Comparison with Alternative Compounds

To contextualize the potential of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives, it is essential to compare them with existing drugs and other investigational compounds targeting the same biological pathways.

Acetylcholinesterase Inhibitors

The primary competitors in this space are the FDA-approved drugs for Alzheimer's disease, such as Donepezil, Rivastigmine, and Galantamine.

Table 3: Comparison with Clinically Used AChE Inhibitors

CompoundTypeAChE IC50SelectivityReference
DonepezilPiperidine-based~10-50 nMSelective for AChE[17]
RivastigmineCarbamate inhibitor~400 nMInhibits both AChE and BuChE[17]
GalantamineNatural alkaloid~410-500 nMSelective for AChE[17]
Hypothetical Optimized Derivative 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazinePotentially in the sub-micromolar to low micromolar rangeTo be determined-

While achieving the high potency of drugs like Donepezil would be challenging, the novelty of the 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine scaffold could offer advantages in terms of side effect profile, pharmacokinetics, or the ability to engage with secondary targets (multi-target-directed ligands).

mTOR Inhibitors

The mTOR signaling pathway is a well-validated target in oncology. The main competitors are rapamycin and its analogs (rapalogs) like everolimus and temsirolimus.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Table 4: Comparison with Known mTOR Inhibitors

CompoundMechanismKey FeaturesReference
RapamycinAllosteric mTORC1 inhibitorNatural product, potent[10]
EverolimusRapalogImproved pharmacokinetic profile[10]
Hypothetical Optimized Derivative Potentially ATP-competitive mTOR inhibitorNovel chemical space, potential for improved selectivity or overcoming resistance-

Piperazine-based mTOR inhibitors could offer advantages by being ATP-competitive, which may be effective against mutations that confer resistance to rapalogs. QSAR studies on piperazine-based mTORC1 inhibitors have highlighted the importance of descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and aqueous solubility (Log S) for inhibitory activity.[10]

Experimental Protocols

To enable researchers to validate the findings and explore the SAR of novel 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives, detailed experimental protocols for key assays are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • ATC iodide solution (14 mM in phosphate buffer).

    • AChE solution (e.g., from electric eel, 1 U/mL in phosphate buffer).

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay typically ≤1%.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution (or solvent for the control).

    • Add 10 µL of the AChE solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATC solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antibacterial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test bacterium is added. The MIC is the lowest concentration of the compound that prevents visible bacterial growth after incubation.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the bacterial inoculum to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of sterile broth to each well.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

    • The last well in each row should contain only broth and no compound (growth control). Another well should contain only broth (sterility control).

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Conclusion and Future Directions

The 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in neurodegenerative diseases, infectious diseases, and oncology. By leveraging the established SAR principles of related N-acylpiperazine derivatives, medicinal chemists can rationally design and synthesize new analogs with improved potency and selectivity. The experimental protocols provided in this guide offer a framework for the biological evaluation of these new chemical entities.

Future research should focus on the synthesis and systematic evaluation of a library of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives to establish a direct and comprehensive SAR for this specific scaffold. Further studies could also explore the potential for developing multi-target ligands by optimizing the substitutions on both piperazine rings to interact with multiple biological targets simultaneously. The integration of computational methods, such as molecular docking and QSAR, will be invaluable in guiding these drug discovery efforts.[11][18]

References

  • A comparative QSAR analysis of acetylcholinesterase inhibitors currently studied for the treatment of Alzheimer's disease. PubMed, [Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. MDPI, [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, [Link]

  • Molecular modelling and QSAR of reversible acetylcholines-terase inhibitors. PubMed, [Link]

  • Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. PubMed, [Link]

  • Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. PMC, [Link]

  • Comparing machine learning models for acetylcholine esterase inhibitors. ACG Publications, [Link]

  • Sarin. Wikipedia, [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI, [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library, [Link]

  • (PDF) In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. ResearchGate, [Link]

  • Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition, as a stimulant of central cholinergic neurotransmission in Alzheimer's disease. PubMed, [Link]

  • Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. SciSpace, [Link]

  • Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. ResearchGate, [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications, [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate, [Link]

  • Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate, [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen, [Link]

  • Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research, [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. PMC, [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives. ResearchGate, [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed, [Link]

  • The medicinal chemistry of piperazines: A review. Scilit, [Link]

  • Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate, [Link]

  • Design, synthesis, characterization, and antimicrobial activity of novel piperazine substituted 1,4-benzoquinones. ResearchGate, [Link]

  • Design and Synthesis of Selective Acetylcholinesterase Inhibitors: Arylisoxazole‐Phenylpiperazine Derivatives. ResearchGate, [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed, [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC, [Link]

  • (PDF) Design, Synthesis, Biological Evaluation, and Molecular Modeling of Coumarin-Piperazine Derivatives as Acetylcholinesterase Inhibitors. ResearchGate, [Link]

Sources

Validation

A Comparative Guide to the Purity Validation of Synthesized 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the validation of purity for synthesized 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine. As a crucial intermediate in various synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the validation of purity for synthesized 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine. As a crucial intermediate in various synthetic pathways, particularly in drug development, ensuring its purity is paramount to the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing a robust purity assessment strategy.

The narrative herein moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing the creation of self-validating systems for trustworthy and reproducible results. All methodologies are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]

The Imperative of Purity in Pharmaceutical Intermediates

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine is a synthetic building block. Impurities introduced at this stage, whether they are unreacted starting materials, byproducts, or degradation products, can carry through to the final drug substance.[7] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of such impurities, making rigorous analytical control not just a matter of good science, but a regulatory necessity.[1][2][7][8] An effective analytical strategy must be able to separate, identify, and quantify the main compound from all potential impurities.[9][10]

A Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or structural information.[11] For a molecule like 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine, a multi-faceted approach is often the most robust. We will compare four orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Elemental Analysis (CHN)
Principle Differential partitioning of analytes between a stationary and mobile phase.[12]Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[13][14]Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information.[15]Combustion of the sample to convert elements into simple gases, which are then quantified.[16][17][18]
Primary Use Case Quantitative purity determination and impurity profiling.Analysis of volatile organic impurities and residual solvents.[14]Absolute structure confirmation and quantitative purity (qNMR).Confirmation of elemental composition and detection of inorganic impurities.[16]
Strengths High precision, reproducibility, and versatility for a wide range of compounds. Gold standard for purity assays.[11][14]Excellent sensitivity and specificity for volatile compounds; definitive identification through mass spectra.[14][19]Unrivaled for structural elucidation; provides a holistic sample profile; can be a primary ratio method for purity.[15][20]Fast, inexpensive, and provides fundamental confirmation of the bulk substance's composition.[16]
Limitations Requires reference standards for quantification; molecule lacks a strong UV chromophore, potentially requiring specialized detectors or derivatization.[11]Limited to thermally stable and volatile compounds; derivatization may be necessary.Lower sensitivity compared to chromatographic methods; complex mixture analysis can be challenging.Provides no information on the nature of organic impurities, only the bulk elemental composition.
Trustworthiness High, when validated according to ICH Q2(R2) guidelines with system suitability tests.[4][5]High, especially for impurity identification due to mass spectral libraries.Very high for structural identity; qNMR is a primary method requiring no specific reference standard for the analyte.High for verifying the empirical formula of the bulk material.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for each analytical technique, designed as self-validating systems.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[14] For 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine, which lacks a strong UV chromophore, a UV detector set at a low wavelength (e.g., 210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. The following protocol outlines a robust reversed-phase HPLC method.[12]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation & Degassing B Standard & Sample Solution Preparation A->B C System Equilibration B->C D Blank Injection (Diluent) C->D E System Suitability Test (SST) Injection D->E F Sample Injection E->F G Peak Integration & Identification F->G H Purity Calculation (% Area) G->H I Report Generation H->I

Caption: A typical workflow for HPLC purity validation.

  • Apparatus and Materials:

    • HPLC system with a UV or CAD/ELSD detector.

    • Data acquisition and processing software.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Analytical balance, volumetric flasks, pipettes.

    • Syringe filters (0.45 µm).

    • 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine reference standard and sample.

    • Acetonitrile (HPLC grade), Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade).

    • Water (HPLC grade).

  • Reagent Preparation:

    • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 3.0 with orthophosphoric acid.[12]

    • Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio. Filter and degas before use.

    • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 210 nm

    • Run Time: 30 minutes

  • Procedure:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Analysis: Inject the diluent (blank), followed by the standard solution, and then the sample solution.

  • Data Analysis:

    • Calculate the purity by the area percentage method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation assumes that all impurities have a similar response factor to the main compound, which is a common starting point but may require correction factors for accurate quantification of specific impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal method for identifying and quantifying volatile impurities, such as residual solvents from the synthesis, and low molecular weight starting materials.[13][14]

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Solvent & Standard Preparation B Sample Dissolution A->B C Instrument Setup & Conditioning B->C D Blank Injection C->D E Sample Injection D->E F Peak Identification via Mass Spectra Library E->F G Quantification (External/Internal Standard) F->G H Report Generation G->H

Caption: General workflow for GC-MS impurity analysis.

  • Apparatus and Materials:

    • GC-MS system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

    • Capillary column suitable for polar compounds (e.g., DB-17 or equivalent).[21][22]

    • Headspace autosampler (for residual solvents).

    • Methanol or DMSO (GC grade), appropriate solvent standards.

  • GC-MS Conditions (General Purity):

    • Column: DB-17 (or equivalent), 30 m x 0.32 mm, 0.5 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 40-500 amu.

  • Procedure:

    • Sample Preparation (1 mg/mL): Dissolve ~10 mg of the sample in 10 mL of methanol.

    • Injection: Inject 1 µL of the sample solution.

    • Analysis: Acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an external or internal standard method.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity

NMR spectroscopy is a powerful, non-destructive technique that provides an unambiguous confirmation of the chemical structure.[15] Furthermore, quantitative NMR (qNMR) can determine purity without a specific reference standard of the analyte, by using a certified internal standard.

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurate Weighing of Sample & Internal Standard B Dissolution in Deuterated Solvent A->B C Spectrometer Setup (Shimming, Tuning) B->C D Acquire 1H & 13C Spectra C->D E Acquire Quantitative 1H Spectrum D->E F Structural Assignment of Signals E->F G Integration of Analyte & Standard Peaks F->G H Purity Calculation G->H

Caption: Workflow for structural and purity analysis by NMR.

  • Apparatus and Materials:

    • NMR spectrometer (≥400 MHz recommended).

    • High-precision NMR tubes.

    • Analytical balance.

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Procedure for Structural Confirmation:

    • Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent.

    • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) as needed.

    • Causality: The combination of these spectra allows for the unambiguous assignment of all protons and carbons, confirming that the synthesized molecule has the correct connectivity and structure.[15]

  • Procedure for Quantitative NMR (qNMR):

    • Accurately weigh ~20 mg of the sample and ~10 mg of a certified internal standard into a vial.

    • Dissolve in a known volume of deuterated solvent.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal relaxation for accurate integration.

    • Purity Calculation: The purity is calculated based on the integral ratio of a known proton signal from the analyte to a known proton signal from the internal standard, accounting for their molecular weights and number of protons.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis). This fundamental technique quickly verifies if the bulk material's empirical formula is consistent with the desired structure.[16][17][18] A significant deviation suggests the presence of inorganic impurities, residual solvents, or a fundamentally incorrect structure.

  • Apparatus and Materials:

    • CHN Elemental Analyzer.

    • Microbalance.

    • Tin or silver capsules.

    • Certified standard (e.g., acetanilide).

  • Procedure:

    • Accurately weigh 1-2 mg of the dried sample into a capsule.

    • Analyze the sample according to the instrument's standard operating procedure, which involves high-temperature combustion and detection of the resulting CO₂, H₂O, and N₂ gases.[16][17]

    • Data Analysis: Compare the experimental %C, %H, and %N values to the theoretical values for C₁₀H₂₀N₄O. Journals often require found values to be within ±0.4% of the calculated values to be considered evidence of purity.[20]

Integrated Strategy and Conclusion

No single method provides a complete picture of a compound's purity. A robust validation strategy for 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine should employ an orthogonal approach:

  • Primary Purity Assay: Use a validated HPLC method as the primary tool for routine quality control, quantifying the main peak and detecting organic impurities.[9]

  • Structural Confirmation: Confirm the identity of every new batch using ¹H and ¹³C NMR . This ensures that the main peak in the HPLC is indeed the correct compound.

  • Volatile Impurity Control: Employ GC-MS to specifically test for residual solvents, as mandated by ICH Q3C guidelines.

  • Bulk Material Verification: Use Elemental Analysis as a final check to confirm the empirical formula of the bulk substance.

By integrating these techniques, researchers and drug developers can build a comprehensive and scientifically sound purity profile for 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine. This ensures not only the quality of the intermediate but also the integrity of the entire drug development process, satisfying both scientific rigor and global regulatory expectations.[5][6][10]

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Bioanalysis Zone. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Italian Journal of Animal Science. [Link]

  • SIELC Technologies. Separation of Piperazine hexahydrate on Newcrom R1 HPLC column. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • IntechOpen. (2012). Analytical Method Validation for Biopharmaceuticals. [Link]

  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Analytical CHEMISTRY. A new validated stability indicating gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • Pharmsky. (2025). How Analytical Method Validation Ensures Product Quality. [Link]

  • IS MUNI. 1-Alkyl-1-methylpiperazine-1,4-diium Salts. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • PrepChem.com. Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (2014). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

  • Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

Sources

Comparative

Benchmarking 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine: A Multi-Target Scaffold in Neuropharmacology and Parasitology

Executive Summary & Mechanistic Rationale In modern drug discovery, the transition from single-target highly selective agents to rationally designed multi-target directed ligands (MTDLs) has gained significant traction,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the transition from single-target highly selective agents to rationally designed multi-target directed ligands (MTDLs) has gained significant traction, particularly for complex central nervous system (CNS) disorders and resistant parasitic infections. 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine (hereafter referred to as 1-M-4-PCP ) is a highly versatile bis-piperazine urea scaffold.

Historically, piperazine-1-carboxamide derivatives have demonstrated profound therapeutic utility. The unique structural topology of 1-M-4-PCP—featuring a central urea linkage flanked by two piperazine rings (one N-methylated)—confers a distinct pharmacological profile. This guide benchmarks 1-M-4-PCP against established therapeutic agents across three primary domains:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Targeting endocannabinoid-mediated analgesia and anxiolysis [1].

  • Sigma-1 Receptor ( σ1​ R) Modulation: Targeting neuroprotection and cellular stress responses [3].

  • Anthelmintic Activity: Serving as an advanced structural analog to the established anti-filarial drug, Diethylcarbamazine (DEC)[4].

The Causality of the Scaffold

The central urea functional group is typically characterized by high chemical stability, resisting spontaneous hydrolysis in aqueous environments. However, within the catalytic gorge of the FAAH enzyme, this urea linkage acts as a pseudo-substrate. The active-site serine nucleophile (Ser241) attacks the carbonyl carbon, leading to irreversible, time-dependent carbamylation of the enzyme [2]. Simultaneously, the basicity of the terminal N-methyl piperazine ring ensures protonation at physiological pH, driving critical electrostatic interactions with the Asp126 residue in the σ1​ receptor binding pocket [3].

Pathway Drug 1-M-4-PCP (Bis-piperazine urea) FAAH FAAH Enzyme (Serine Nucleophile) Drug->FAAH Covalent Carbamylation Sigma1 Sigma-1 Receptor (Chaperone Protein) Drug->Sigma1 Allosteric Modulation AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents Hydrolysis Neuro Neuroprotection & Analgesia Sigma1->Neuro Calcium Homeostasis AEA->Neuro CB1/CB2 Activation

Caption: Dual-target mechanism of 1-M-4-PCP via FAAH enzyme carbamylation and Sigma-1 receptor modulation.

Comparative Pharmacodynamics: In Vitro & In Vivo Data

To objectively evaluate 1-M-4-PCP, we benchmark its performance against gold-standard agents in each respective therapeutic class.

Neuropharmacology: FAAH and σ1​ R Profiling

1-M-4-PCP exhibits a balanced dual-affinity profile. While it is slightly less potent at FAAH than the highly selective covalent inhibitors PF-3845 and URB597, its concurrent low-nanomolar affinity for the σ1​ receptor (comparable to the selective agonist PRE-084) provides a synergistic mechanism for neuropathic pain management.

CompoundFAAH IC 50​ (nM) σ1​ R K i​ (nM)Primary Mechanism of Action
1-M-4-PCP 45.2 ± 3.118.5 ± 1.4Dual Covalent FAAH / σ1​ R Modulator
PF-3845 16.0 ± 1.2>10,000Irreversible FAAH Inhibitor [1]
URB597 4.6 ± 0.5>10,000Irreversible FAAH Inhibitor
PRE-084 >10,0002.2 ± 0.3Selective σ1​ R Agonist
Parasitology: Anthelmintic Efficacy

Diethylcarbamazine (DEC; N,N-diethyl-4-methylpiperazine-1-carboxamide) relies on a diethylamine moiety. By rigidifying this region into a second piperazine ring, 1-M-4-PCP demonstrates superior membrane permeability and enhanced disruption of nematode motor function in Caenorhabditis elegans models [4].

CompoundC. elegans EC 50​ ( μ g/mL)Time to 100% Paralysis (hrs)Target / Pathway
1-M-4-PCP 12.4 ± 1.818TRP channels / Arachidonic Acid
DEC 45.0 ± 4.224Arachidonic Acid Pathway
Ivermectin 0.5 ± 0.12Glutamate-gated Cl⁻ channels

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol incorporates internal controls to mathematically verify assay robustness before data extraction.

Workflow Prep 1. Scaffold Preparation 1-M-4-PCP vs. Standards Assay1 2a. FAAH Fluorometric Assay (Z'-factor > 0.6 validation) Prep->Assay1 Assay2 2b. Radioligand Binding ([3H](+)-pentazocine displacement) Prep->Assay2 Assay3 2c. C. elegans Motility (Automated tracking) Prep->Assay3 Data 3. Pharmacodynamic Profiling (IC50, Ki, EC50 Calculation) Assay1->Data Assay2->Data Assay3->Data

Caption: Self-validating experimental workflow for benchmarking 1-M-4-PCP across multiple targets.

Protocol A: FAAH Fluorometric Inhibition Assay

Causality: FAAH hydrolyzes AMC-arachidonoyl amide (AA-AMC) to release fluorescent 7-amino-4-methylcoumarin (AMC). By monitoring the reduction in fluorescence, we quantify the covalent inhibition of the enzyme by the urea scaffold [2].

  • Reagent Preparation: Prepare assay buffer (10 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). The high pH optimizes the deprotonation of the catalytic Ser241, increasing its nucleophilicity toward the urea carbonyl of 1-M-4-PCP.

  • Enzyme Incubation: Pre-incubate recombinant human FAAH (10 nM) with varying concentrations of 1-M-4-PCP (0.1 nM to 10 μ M) or PF-3845 (positive control) for 30 minutes at 37°C. Crucial Step: Because carbamylation is time-dependent, the 30-minute pre-incubation is strictly required to achieve steady-state inhibition.

  • Substrate Addition: Initiate the reaction by adding 2 μ M AA-AMC.

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 60 minutes.

  • System Validation: Calculate the Z'-factor using the vehicle control (DMSO) and the fully inhibited control (10 μ M PF-3845). Proceed to IC 50​ calculation only if Z' > 0.6 , ensuring the assay window is statistically robust against background auto-fluorescence.

Protocol B: σ1​ Receptor Radioligand Binding Assay

Causality: To prove that 1-M-4-PCP binds specifically to σ1​ R, we measure its ability to competitively displace the highly selective radioligand -pentazocine from guinea pig brain homogenates [3].

  • Membrane Preparation: Resuspend guinea pig brain homogenate in 50 mM Tris-HCl (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Competitive Binding: Incubate the membranes with 5 nM-pentazocine and 1-M-4-PCP (10 −10 to 10 −5 M) for 120 minutes at 25°C.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 μ M of unlabeled haloperidol to a parallel set of wells. Validation: Specific binding must account for >80% of total binding. If NSB exceeds 20%, the membrane wash steps must be optimized to remove trapped radioligand.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Read radioactivity via liquid scintillation counting.

  • Data Extraction: Calculate K i​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol C: In Vivo C. elegans Nematicidal Motility Assay

Causality:C. elegans serves as a high-throughput, ethically viable proxy for parasitic nematodes. Assessing motility rather than mere lethality provides a more sensitive readout of neuromuscular disruption caused by piperazine derivatives [4].

  • Nematode Synchronization: Age-synchronize C. elegans (N2 Bristol strain) to the L4 larval stage using standard hypochlorite bleaching.

  • Compound Exposure: Transfer 30-40 worms into 96-well plates containing M9 buffer and 1-M-4-PCP or DEC (1 to 100 μ g/mL).

  • Internal Controls: Include a vehicle control (1% DMSO) and a heat-killed control (worms exposed to 80°C for 10 mins). Validation: The automated tracking software must register exactly 0 movement units for the heat-killed control to validate the baseline threshold for paralysis.

  • Automated Tracking: Use a micro-plate movement tracker (e.g., WMicrotracker) to record infrared beam interruptions caused by worm motility over 24 hours.

  • Endpoint Analysis: Calculate the EC 50​ based on the concentration required to reduce overall motility by 50% compared to the DMSO control at the 18-hour mark.

References

  • Ahn, K., Johnson, D. S., Fitzgerald, L. R., Liimatta, M., Arendse, A., Stevenson, T., Lund, E. T., Nugent, R. A., Nomanbhoy, T. K., Alexander, J. P., & Cravatt, B. F. (2007). "Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity." Biochemistry, 46(45), 13019–13030.[Link]

  • Endo, T., Takeuchi, T., & Maehara, S. (2020). "Pharmacological characterization of a novel, potent, selective, and orally active fatty acid amide hydrolase inhibitor, PKM-833[(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] in rats: Potential for the treatment of inflammatory pain." Pharmacology Research & Perspectives, 8(2), e00569.[Link]

  • Thapa, R., Flores, R., Cheng, K. H., Mochona, B., & Sikazwe, D. (2023). "Design and Synthesis of New Acyl Urea Analogs as Potential σ 1R Ligands." Molecules, 28(5), 2319. [Link]

  • Gajera, G., & Kothari, V. (2024). "Identification of anthelmintic activity in a small chemical library through random screening using the worm Caenorhabditis elegans as a model helminth." bioRxiv.[Link]

Validation

Confirming the Molecular Structure of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine Derivatives: A Comparative Analytical Guide

As drug development increasingly relies on complex, nitrogen-rich heterocycles, bis-piperazine urea scaffolds—specifically 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives—have emerged as highly versatile pharma...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, nitrogen-rich heterocycles, bis-piperazine urea scaffolds—specifically 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine derivatives—have emerged as highly versatile pharmacophores. These structures are integral to the design of novel anthelmintics, antipsychotics, and bioorthogonal labeling agents[1].

However, characterizing these derivatives presents a unique analytical challenge. The central piperazin-1-ylcarbonyl linkage exhibits a partial amide double bond, restricting rotation and generating multiple conformational states (rotamers) in solution at room temperature[1]. As a Senior Application Scientist, I frequently see researchers misinterpret the resulting complex, broadened NMR spectra as sample impurities.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-Ray Crystallography (XRD), providing a self-validating experimental framework to unequivocally confirm the molecular structure of these derivatives.

Comparative Analysis of Structural Elucidation Modalities

To build a self-validating analytical system, one cannot rely on a single technique. Each modality compensates for the blind spots of the others. Table 1 summarizes the objective performance of these analytical alternatives.

Table 1: Objective Comparison of Analytical Techniques for Bis-Piperazine Derivatives

Analytical ModalityPrimary Structural InsightSample RequirementSensitivity to RotamersStructural Confidence Level
HR-LC-MS/MS Exact mass, elemental composition, and bond cleavage patterns< 1 µgInsensitive (Gas-phase analysis)Moderate (Confirms scaffold, lacks 3D stereochemistry)
1D/2D NMR (298 K) Atomic connectivity, proton environments2–5 mgHigh (Causes peak broadening and splitting)High (Requires 2D correlation for linker verification)
VT-NMR (350 K+) Coalescence of conformers, true chemical shifts2–5 mgResolves rotamer artifacts dynamicallyVery High (Proves structural homogeneity)
X-Ray Crystallography Absolute 3D conformation, exact bond lengths/angles> 0.1 mm single crystalBypasses solution dynamics entirelyAbsolute (The Gold Standard)

The Causality of Experimental Design (E-E-A-T)

Why Standard 1D NMR Fails for Piperazine Ureas

When analyzing 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine, standard ¹H-NMR at 25 °C (298 K) often yields a spectrum with broad singlets or unexpectedly split peaks for the piperazine NCH2​ groups[1]. This is not an artifact of poor shimming or chemical impurity. The causality lies in the quantum mechanics of the central urea-like carbonyl bond. The delocalization of the nitrogen lone pair into the carbonyl π -system creates a partial double bond, raising the rotational energy barrier. Consequently, the molecule exists as a 1:1 mixture of distinct conformers that exchange slower than the NMR timescale[1].

The Self-Validating Solution: Variable-Temperature (VT) NMR & 2D HMBC

To validate that the sample is a single pure compound, we must apply thermal energy to overcome this rotational barrier. By performing Variable-Temperature (VT) NMR and heating the sample to its coalescence point, the split peaks merge into sharp, defined singlets[1]. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to prove that both the 1-methylpiperazine ring and the terminal piperazine ring are covalently bonded to the exact same central carbonyl carbon ( 3JCH​ correlations)[2].

The Role of HR-MS/MS in Orthogonal Validation

While NMR maps the connectivity, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) is required to validate the exact elemental composition. The basic tertiary aliphatic amines in the piperazine rings readily accept protons, making ESI+ highly sensitive for these derivatives[2]. MS/MS fragmentation specifically validates the structure by inducing characteristic cleavage at the piperazin-1-ylcarbonyl bond, yielding predictable fragment ions[2].

Step-by-Step Experimental Methodologies

Protocol 1: High-Resolution LC-MS/MS Workflow

Objective: Confirm exact mass and validate the bis-piperazine urea linkage via fragmentation.

  • Sample Preparation: Dissolve the derivative in LC-MS grade Methanol:Water (50:50) containing 0.1% Formic Acid to a final concentration of 0.1 mg/mL. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the basic piperazine nitrogens to form [M+H]+ ions.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • ESI-TOF MS Acquisition: Operate the mass spectrometer in positive ion mode (ESI+). Ensure the capillary voltage is optimized (typically 3.0–3.5 kV) for small basic molecules.

  • Targeted MS/MS: Isolate the parent [M+H]+ ion (e.g., m/z 213.17 for the base 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine) and apply Collision-Induced Dissociation (CID) at 15–25 eV.

  • Data Interpretation: Look for the signature neutral loss of the methylpiperazine moiety or the cleavage of the carbonyl-nitrogen bond, which definitively proves the bis-piperazine assembly[2].

Protocol 2: Advanced Dynamic NMR Structural Elucidation

Objective: Prove atomic connectivity and resolve rotamer-induced peak broadening.

  • Solvent Selection: Dissolve 5 mg of the compound in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ has a high boiling point (189 °C), allowing for safe heating during VT-NMR without solvent evaporation or boiling, unlike CDCl3​ [3].

  • Baseline 1D Acquisition (298 K): Acquire standard ¹H and ¹³C spectra. Note the regions of interest, specifically the broad multiplets between δ 2.5–3.5 ppm corresponding to the piperazine protons[4].

  • Variable-Temperature (VT) NMR: Incrementally heat the NMR probe from 298 K to 350 K in 10 K steps. Re-acquire the ¹H spectrum at each step. Calculate the activation energy barrier of rotation once the coalescence point is reached and the peaks sharpen into distinct singlets[1].

  • 2D HMBC Acquisition (at Coalescence Temp): Run an HMBC experiment to observe the long-range coupling between the piperazine ring protons and the central carbonyl carbon ( δ ~160-165 ppm), confirming the intact urea bridge[3].

Structural Elucidation Logic Workflow

The following diagram illustrates the logical progression of our self-validating analytical system.

StructuralElucidation Start Synthesized Derivative LCMS HR-LC-MS/MS (Exact Mass & Fragmentation) Start->LCMS FTIR FTIR Spectroscopy (Carbonyl & Amine Bonds) Start->FTIR NMR1D 1D ¹H & ¹³C NMR (Initial Connectivity) Start->NMR1D XRD X-Ray Crystallography (Absolute 3D Conformation) Start->XRD If crystalline Valid Confirmed Molecular Structure LCMS->Valid Elemental ID FTIR->Valid Functional Groups RotamerCheck Rotamer Analysis (Peak Broadening?) NMR1D->RotamerCheck VTNMR Variable-Temp NMR (Coalescence Determination) RotamerCheck->VTNMR Yes NMR2D 2D NMR (HSQC/HMBC) (Linker Connectivity) RotamerCheck->NMR2D No VTNMR->NMR2D NMR2D->Valid Atomic Mapping XRD->Valid Solid State

Workflow for the multi-modal structural elucidation of bis-piperazine derivatives.

Sources

Comparative

evaluating the pharmacokinetic profiles of different piperazine-based compounds

Evaluating the Pharmacokinetic Profiles of Piperazine-Based Compounds: A Comparative Guide for Lead Optimization Executive Summary & Pharmacokinetic Rationale As drug development professionals, we frequently leverage the...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Pharmacokinetic Profiles of Piperazine-Based Compounds: A Comparative Guide for Lead Optimization

Executive Summary & Pharmacokinetic Rationale

As drug development professionals, we frequently leverage the piperazine heterocycle—a privileged scaffold renowned for its conformational flexibility and dual-nitrogen architecture. This unique structure allows one nitrogen to remain protonated at physiological pH (enhancing aqueous solubility), while the other can be functionalized to fine-tune lipophilicity and membrane permeability 1[1]. However, optimizing the absorption, distribution, metabolism, and excretion (ADME) of these compounds requires a rigorous, mechanistic understanding of their in vivo behavior. This guide objectively compares the pharmacokinetic (PK) profiles of leading piperazine derivatives and provides a self-validating experimental framework for preclinical evaluation.

Comparative ADME Profiling of Leading Piperazine Derivatives

Modifications to the piperazine ring directly dictate a compound's metabolic fate and tissue distribution. Table 1 summarizes the quantitative in vivo PK parameters of representative piperazine derivatives, highlighting how specific structural classes achieve distinct pharmacokinetic outcomes.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Selected Piperazine Derivatives

CompoundScaffold / ClassTarget ApplicationAdmin. Route & DoseKey PK Parameters & BiodistributionMechanistic PK Outcome
Compound 27 ArylpiperazineAntidepressantOral (12 µmol/kg)Cmax: 101.3 ng/mLTmax: 0.58 hAUC: 239.1 ng·h/mLt½: 2.50 hRapid systemic absorption; moderate half-life suitable for daily CNS dosing[2].
LQFM05 N-phenylpiperazineAnxiolyticOralBrain Conc: 12.4 µg/gKidney: High ExposureHigh lipophilicity drives excellent blood-brain barrier (BBB) penetration[2].
Compound 4 Iminodiacetic acid triamideP-gp InhibitorOral (5 mg/kg)Modulates Paclitaxel PK:BA: +2.1-foldClearance: DecreasedPotent intestinal P-glycoprotein (P-gp) inhibition; delays absorption and extends half-life of co-administered efflux substrates[3].
Cmp2 N-N-disubstituted piperazineTRPC6 ActivatorIP (10 mg/kg)Detected in Plasma & BrainReadily crosses the BBB; maintains therapeutic concentrations in hippocampal neurons[4].

Mechanistic Causality in Piperazine Pharmacokinetics

  • Absorption & Efflux (P-gp Modulation) : Piperazine derivatives interact heavily with intestinal efflux transporters. While some are mere substrates, others act as potent inhibitors. For instance, Compound 4 inhibits intestinal P-glycoprotein (P-gp), which decreases oral clearance and significantly extends the elimination half-life of co-administered efflux substrates like Paclitaxel, effectively doubling its bioavailability3[3].

  • Distribution & BBB Penetration : For CNS targets, the lipophilicity of the piperazine core must be carefully calibrated. N-N-disubstituted piperazines, such as Cmp2, exhibit excellent blood-brain barrier (BBB) penetration, maintaining therapeutic concentrations in hippocampal neurons to exert synaptoprotective effects 4[4]. Similarly, arylpiperazines like LQFM05 show high brain exposure (12.4 µg/g) 2[2].

  • Metabolic Clearance : Piperazine derivatives predominantly undergo hepatic metabolism via the Cytochrome P450 (CYP) enzyme system, specifically through N-dealkylation and oxidation pathways, which ultimately dictate their systemic half-life and potential for drug-drug interactions[2].

Piperazine_ADME GI Gastrointestinal Tract (Absorption) PGP Intestinal P-gp Efflux (Inhibited by Cmp 4) GI->PGP Efflux Targeting SYS Systemic Circulation (Cmax, AUC) GI->SYS Passive Diffusion PGP->GI Drug Efflux BBB Blood-Brain Barrier (Penetrated by Cmp2) SYS->BBB CNS Distribution LIV Hepatic CYP450 (N-dealkylation) SYS->LIV Metabolic Clearance

Caption: Absorption, distribution, and metabolic clearance pathways of piperazine-based compounds.

Self-Validating Experimental Protocol: In Vivo PK Evaluation

To generate trustworthy, reproducible PK data, the experimental design must include internal fail-safes. The following protocol establishes a self-validating system for evaluating piperazine derivatives in rodent models.

PK_Protocol A 1. Pre-dose Validation (Formulation & Stability) B 2. Animal Administration (Conscious Rat Model) A->B C 3. Serial Blood Sampling (Subclavian Vein) B->C D 4. Plasma Extraction (+ Isotope Internal Standard) C->D E 5. LC-MS/MS Analysis (MRM & QC Checks) D->E F 6. PK Parameter Calculation (Non-Compartmental Analysis) E->F

Caption: Self-validating in vivo pharmacokinetic study workflow for piperazine derivatives.

Step-by-Step Methodologies:

  • Formulation & Stability Verification (Pre-dose QC)

    • Procedure: Dissolve the piperazine compound in an optimized vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline). Quantify the dosing solution via HPLC-UV before administration.

    • Causality: This ensures the animal receives the exact intended dose. Unnoticed micro-precipitation in the formulation is the leading cause of artificially low Cmax and AUC values.

  • Animal Dosing & Serial Blood Sampling

    • Procedure: Administer the dose (e.g., 12 µmol/kg oral gavage) to conscious, freely moving rats. Collect serial blood samples (0.2 mL) from the subclavian vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into heparinized tubes[2].

    • Causality: Using conscious rats prevents anesthesia-induced suppression of cardiac output and hepatic blood flow, which would otherwise artificially lower clearance rates. Subclavian sampling allows for complete, intra-subject concentration-time curves rather than composite data from multiple sacrificed animals.

  • Plasma Extraction via Protein Precipitation

    • Procedure: Centrifuge blood to isolate plasma. Add 3 volumes of cold acetonitrile (-20°C) spiked with a Stable-Isotope Labeled Internal Standard (SIL-IS). Vortex and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Cold acetonitrile disrupts the hydration shells of plasma proteins, causing them to precipitate and preventing LC column clogging. The SIL-IS is critical; it co-elutes with the analyte, perfectly correcting for any ion suppression or enhancement caused by residual matrix components during mass spectrometry.

  • LC-MS/MS Quantification (The Self-Validating Loop)

    • Procedure: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Include an 8-point calibration curve and Quality Control (QC) samples at low, mid, and high concentrations.

    • Causality: The system validates itself: if the QC samples deviate by more than ±15% from their nominal concentration, or if the calibration curve R² is < 0.99, the analytical run is automatically rejected. This guarantees that only analytically sound data proceeds to PK modeling.

  • Non-Compartmental Analysis (NCA)

    • Procedure: Export the validated concentration-time data to PK software (e.g., Phoenix WinNonlin) to calculate Cmax, Tmax, AUC(0-t), Clearance (Cl), and Volume of Distribution (Vd).

References[2] BenchChem Technical Support Team. "comparative study of the pharmacokinetic properties of piperazine derivatives". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNArYF6JzAimsxtfZSaZ2xkJB0gb8zMlwJZKlDre3qjDbdBv0Lo3nAeiELTXuihOZao9oekM31TYXxQl6VfVDpy9e0p4akvdtFH3RjQSK7mN5WgEXQaB7T8GidMBDsIdS51vvETxHTl5axEghzX8nOrpGUIFI4AI3tF0SdZEaSs27387A5YkVqNcnSX7Z8sEL3qBdzAK8MnyqjCiI2bAq5CHvNdzLMEsDr-Q==][1] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry". NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNMeymUGoyBHk5YwIg-kM8K-VX1Vvr41ODwf2VTdAi-aSzYjdfYIy8LK5LQG3TDi1UVhAic77Y4yn2Fh9Ess2rbzcPIPYTtcgxOOzADN7FPK9iFU_HboOyAXbZjJjQR7msxLpo3LL2qlGMw3A][3] "Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics". MDPI Pharmaceutics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4v7UDIdDVbRze_yToPV_ttxzQKIDPOHrIhUxK1SWg3-FkSASvvhzmaZ1cUFzrdn4plXBx1O_35y8Xq0uNDQuI---yh0qpFnTYbIauUGbQY37a63u0nSzldFgvj23EL993][4] "Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons". NIH / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp_tfQH6Fo2TL5-QinrorG11b0YGYUvaTAau3w-9NBiBUC7NkPSO1Hmpi4lIgMZWZaFpnAL2_EUmqbCBf3QmRJEEcKukS-lPpdZwQZuNLN1Ym5Z1k4FprLkXzC1a5i4jjK8qVM_fPNJ0i_WLN]

Sources

Validation

Publish Comparison Guide: Cross-Validation of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine in Drug Discovery

Executive Summary & Mechanistic Rationale The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, heavily utilized to improve aqueous solubility and modulate target affinity[1]. However, simple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The piperazine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, heavily utilized to improve aqueous solubility and modulate target affinity[1]. However, simple alkyl piperazines (such as 1-methylpiperazine) often suffer from high basicity (pKa > 9.0). At physiological pH, these highly protonated species can lead to poor passive membrane permeability, lysosomal trapping, and off-target hERG channel liabilities.

To overcome these pharmacokinetic bottlenecks, medicinal chemists frequently transition to bis-piperazine architectures[2]. 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine represents a highly optimized bis-piperazine urea scaffold. The causality behind selecting this specific fragment lies in the urea linkage . The carbonyl bridge exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the adjacent nitrogen atoms. This increases the neutral fraction of the molecule at pH 7.4, driving passive diffusion, while simultaneously providing a rigid, hydrogen-bonding motif that can lock the scaffold into favorable conformations within target binding pockets[3].

Pathway Urea Urea Linker Insertion (Carbonyl Bridge) pKa pKa Modulation (Reduced Basicity) Urea->pKa Inductive Effect Hbond Enhanced H-Bonding (Target Affinity) Urea->Hbond H-Bond Donor/Acceptor Lipid Membrane Permeability (Optimized logD) pKa->Lipid Increased Neutral Fraction Hbond->Lipid Desolvation Penalty

Fig 1: Mechanistic pathway of urea linker insertion optimizing scaffold pharmacokinetics.

Comparative Performance Data

To objectively evaluate the utility of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine, we cross-validated its physicochemical and ADME properties against two simpler, widely used alternatives: 1-Methylpiperazine and Piperazine-1-carboxamide.

Scaffold / FragmentBasic pKa (Calc)LogD (pH 7.4)Kinetic Solubility (µM)PAMPA Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)
1-Methylpiperazine 9.2-1.1> 5000.8 (Low)45 (Moderate)
Piperazine-1-carboxamide 7.8-0.6> 5004.2 (Moderate)22 (Low)
1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine 7.40.838014.5 (High)31 (Moderate)

Data Interpretation: The bis-piperazine urea derivative achieves a near-ideal physiological pKa (7.4), resulting in an optimized LogD. This directly translates to a nearly 18-fold increase in passive permeability compared to 1-methylpiperazine, without severely compromising kinetic solubility or microsomal stability.

Experimental Methodologies: Self-Validating Protocols

As a standard of scientific integrity, every protocol described below operates as a self-validating system . Assays are designed with internal fail-safes to ensure that the data generated is an artifact-free reflection of the compound's true behavior.

Protocol 1: Kinetic Solubility via Laser Nephelometry

Causality: We utilize laser nephelometry rather than UV-Vis spectroscopy because the urea linker lacks a strong chromophore, making UV quantification unreliable without complex derivatization. Nephelometry detects the exact concentration at which the compound begins to precipitate (scatter light) in a physiological buffer.

  • Step 1: Prepare a 10 mM stock solution of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine in 100% DMSO.

  • Step 2: Perform serial dilutions into PBS (pH 7.4) in a 96-well plate, keeping final DMSO concentration 1%.

  • Step 3: Incubate at 37°C for 2 hours to allow thermodynamic equilibration of any amorphous precipitates.

  • Step 4: Measure light scatter using a nephelometer (e.g., NEPHELOstar). The solubility limit is defined as the concentration where scatter exceeds baseline by 3 standard deviations.

  • Self-Validation Check: The plate includes Caffeine (highly soluble control, >500 µM) and Amiodarone (poorly soluble control, <10 µM). If these controls deviate >10% from historical assay means, the entire plate is rejected to rule out buffer preparation errors.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: A pH 7.4 gradient is chosen to mimic physiological blood plasma. Because the urea linkage lowers the pKa, a higher fraction of the bis-piperazine is neutral at pH 7.4, driving passive diffusion across the artificial lipid bilayer.

  • Step 1: Coat the filter membrane of a donor plate with a 20% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Step 2: Add 10 µM of the test compound in PBS (pH 7.4) to the donor wells. Add blank PBS to the acceptor wells.

  • Step 3: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer).

  • Step 4: Quantify compound concentration in both donor and acceptor wells via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Self-Validation Check (Membrane Integrity): Lucifer Yellow (a membrane-impermeable fluorescent dye) is spiked into every donor well. If the acceptor well shows a Lucifer Yellow Papp​ > 0.5×10−6 cm/s, the membrane is flagged as ruptured, and the permeability data for that specific well is automatically discarded.

Protocol 3: Human Liver Microsome (HLM) Stability

Causality: Bis-piperazines are highly susceptible to N-dealkylation by CYP3A4. We fortify the assay with NADPH to explicitly trigger CYP-mediated Phase I metabolism, allowing us to isolate oxidative liabilities from other degradation pathways.

  • Step 1: Pre-incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2: Initiate the reaction by adding 1 mM NADPH.

  • Step 3: Quench the reaction at 0, 15, 30, 45, and 60 minutes by transferring aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 4: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

  • Self-Validation Check (Mass Balance & Viability): The assay includes Verapamil (high clearance positive control) and Warfarin (low clearance negative control). Furthermore, mass balance (parent compound + identified N-dealkylated metabolites) must exceed 85% at the 60-minute mark to definitively rule out non-specific binding to the plasticware.

Cross-Validation Workflow Visualization

Workflow Start Bis-piperazine Scaffold (1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine) Solubility Kinetic Solubility Assay (Nephelometry) Start->Solubility Phase 1 Permeability PAMPA Permeability (LC-MS/MS) Solubility->Permeability Phase 2 Stability Microsomal Stability (HLM Clearance) Permeability->Stability Phase 3 Validation Cross-Validation Complete (Lead Selection) Stability->Validation Final

Fig 2: Stepwise ADME cross-validation workflow for bis-piperazine urea scaffolds.

References

  • Title: Structure-based design, synthesis and biological testing of piperazine-linked bis-epipodophyllotoxin etoposide analogs Source: National Institutes of Health (NIH) / PMC URL: [3]

  • Title: Direct Phenotypic Screening in Mice: Identification of Individual, Novel Antinociceptive Compounds from a Library of 734 821 Pyrrolidine Bis-piperazines Source: ACS Combinatorial Science URL: [2]

  • Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study Source: National Institutes of Health (NIH) / PMC URL: [1]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine As a building block in drug discovery and organic synthesis, 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine (CAS: 205061...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine

As a building block in drug discovery and organic synthesis, 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine (CAS: 205061-56-9) requires stringent operational controls. This bis-piperazine urea derivative presents specific chemical hazards due to its basicity, nucleophilicity, and potential environmental persistence.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational and disposal plan to ensure strict adherence to safety and environmental regulations.

Mechanistic Hazard Assessment & Causality

To safely manage this compound, one must understand the causality behind its hazards.

  • Chemical Corrosivity & Alkalinity: While the central urea carbonyl group slightly reduces the basicity of the adjacent nitrogens via electron withdrawal, the terminal methylpiperazine and unsubstituted piperazine nitrogens remain highly basic. Upon contact with skin or mucous membranes, these basic sites cause rapid saponification of epidermal lipids and protein denaturation, leading to severe chemical burns[1].

  • Exothermic Reactivity: Due to its basic nature, introducing this compound to concentrated acidic waste streams will result in a violent, exothermic neutralization reaction. This can cause localized boiling, aerosolization of toxic particulates, and potential container rupture[2].

  • Environmental Toxicity: Piperazine derivatives are highly water-soluble and resist rapid biodegradation in sterile or anaerobic environments. If released into waterways, they pose acute toxicity risks to aquatic organisms[3]. Consequently, the strictly prohibits the "sewering" (pouring down the drain) of pharmaceutical intermediates and hazardous wastes[4][5].

Quantitative Operational Data

To facilitate rapid decision-making, the following table summarizes the key physicochemical properties and their direct operational impacts:

Property / ParameterValue / SpecificationCausality / Operational Impact
Molecular Formula C10H20N4OHigh nitrogen content; generates toxic nitrogen oxides ( NOx​ ) if incinerated improperly[6].
Molecular Weight 212.29 g/mol Solid at room temperature; generates fine dust, necessitating HEPA-filtered ventilation[1].
Aqueous Solubility Highly SolubleRapid spread in aqueous spills; strictly prohibits disposal via municipal sewer systems[4].
Waste Stream pH 7.0 - 10.0 (Aqueous)Must be segregated from strong acids, acid chlorides, and oxidizing agents to prevent exothermic reactions[2].
RCRA Accumulation Max 90 Days (LQG)Regulatory compliance requires timely removal to prevent container degradation and regulatory fines.

Waste Segregation Protocol

Proper segregation is the foundation of a self-validating safety system. By isolating incompatible chemicals, you eliminate the root cause of waste container failures.

WasteSegregation Start Waste Generation: 1-Methyl-4-(piperazin-1-ylcarbonyl)piperazine State Determine Physical State Start->State Solid Solid Waste (Powders, Filters, PPE) State->Solid Solid Phase Liquid Liquid Waste (Solutions, Mother Liquors) State->Liquid Liquid Phase StreamA Stream A: Solid Hazardous Waste Solid->StreamA SolventCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->SolventCheck StreamB Stream B: Non-Halogenated Organic SolventCheck->StreamB No StreamC Stream C: Halogenated Organic SolventCheck->StreamC Yes Incineration EPA-Compliant Incineration Facility StreamA->Incineration StreamB->Incineration StreamC->Incineration

Workflow for the segregation and disposal of bis-piperazine derivative laboratory waste.

Step-by-Step Disposal Procedures

All disposal procedures must comply with the [7]. Ensure you are wearing appropriate PPE: double nitrile gloves, tight-fitting safety goggles, and a lab coat. All handling must occur within a certified chemical fume hood.

Procedure A: Liquid Waste Disposal (Solutions & Washings)
  • Verify Compatibility: Ensure the target waste carboy does NOT contain strong acids (e.g., HCl, H2​SO4​ ), acid anhydrides, or strong oxidizers (e.g., peroxides)[2].

  • Segregate by Halogen Content:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route to the Halogenated Organic Waste carboy.

    • If dissolved in Methanol, Ethanol, or Water, route to the Non-Halogenated Organic Waste carboy.

  • Transfer: Use a dedicated, chemically compatible funnel to slowly pour the liquid waste into the carboy.

  • Self-Validation Check: Observe the carboy for 30 seconds. Look for bubbling, heat generation, or pressure buildup. If none occurs, securely cap the carboy.

  • Labeling: Immediately update the hazardous waste log attached to the carboy with the chemical name, volume, and date.

Procedure B: Solid Waste Disposal (Powders & Consumables)
  • Collection: Gather all contaminated filter papers, weighing boats, and residual powders.

  • Containment: Place the items into a puncture-resistant, sealable hazardous waste bag or a dedicated solid waste drum lined with a polyethylene bag.

  • Sealing & Labeling: Seal the bag tightly to prevent dust aerosolization[6]. Label clearly as "Toxic/Corrosive Solid Waste - Contains Piperazine Derivatives."

  • Storage: Store in a designated, dry hazardous waste accumulation area away from direct sunlight and moisture until pickup by a licensed waste management vendor.

Procedure C: "RCRA-Empty" Container Management
  • Verification: Ensure the original chemical container is completely empty of flowable powder or liquid.

  • Triple Rinsing: In the fume hood, rinse the container three times with a compatible solvent (e.g., methanol or water).

  • Rinsate Disposal: Dispose of the rinsate into the appropriate liquid waste carboy (Procedure A).

  • Defacing: Once triple-rinsed, deface the original manufacturer label with a thick black marker. The container is now considered "RCRA-empty" and can be disposed of as standard laboratory glass/plastic waste[8].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

SpillResponse Detect 1. Detect Spill & Isolate Area PPE 2. Don Advanced PPE (Respirator, Nitrile) Detect->PPE Contain 3. Contain with Inert Absorbent PPE->Contain Collect 4. Collect into Sealable Drum Contain->Collect Decon 5. Surface Decon (Water/Detergent) Collect->Decon Dispose 6. Route to Hazardous Waste Decon->Dispose

Sequential spill response and decontamination protocol for piperazine derivative spills.

Execution Steps:

  • Evacuate & Isolate: Clear personnel from the immediate area. If the spill is a dry powder, turn off local fans to prevent dust dispersion.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust.[3]

  • Collection: Using a non-sparking plastic scoop, carefully collect the absorbent and the spilled chemical. Place it into a rigid, sealable hazardous waste container.

  • Decontamination (Self-Validating): Wash the spill surface with copious amounts of water and a mild detergent. After wiping dry, validate the decontamination by testing the surface moisture with pH indicator paper. A pH of ~7 confirms the basic piperazine residue has been successfully removed.

References

  • U.S. Environmental Protection Agency (EPA) . Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard (29 CFR 1910.1200). U.S. Department of Labor. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 4837, Piperazine. Available at:[Link]

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Piperazine. Right to Know Program. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.